Product packaging for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid(Cat. No.:CAS No. 1287217-28-0)

2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Cat. No.: B1394080
CAS No.: 1287217-28-0
M. Wt: 225.2 g/mol
InChI Key: ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1,3-Dioxan-5-yloxy)isonicotinic acid (CAS 1287217-28-0) is a high-purity chemical compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol. This molecule is a derivative of isonicotinic acid, the core pharmacophore of the first-line tuberculosis drug Isoniazid . As such, it serves as a valuable building block in medicinal chemistry for the design and synthesis of novel tuberculostatic agents. Research into related isonicotinic acid hydrazides has shown that the reactivity of the pyridine nitrogen is essential for anti-tuberculosis activity, often achieved through the formation of adducts that inhibit key bacterial cell wall synthesis enzymes like InhA . Furthermore, the 1,3-dioxane moiety is a privileged structure in drug discovery, featured in compounds investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) . This dual characteristic makes this compound a versatile intermediate for researchers developing new therapeutic candidates for infectious diseases and metabolic disorders, including diabetes, atherosclerosis, and inflammatory conditions . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B1394080 2-(1,3-Dioxan-5-yloxy)isonicotinic acid CAS No. 1287217-28-0

Properties

IUPAC Name

2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGDGEQLPWVSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The synthesis involves a two-step process commencing with the preparation of key intermediates, followed by a nucleophilic aromatic substitution reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of the target compound, this compound, is designed as a convergent synthesis. This approach involves the independent synthesis of two key precursors: 2-chloroisonicotinic acid and 1,3-dioxan-5-ol. These intermediates are then coupled via a Williamson ether synthesis, a reliable method for forming ether linkages.

Caption: Proposed synthetic strategy for this compound.

Experimental Protocols

Synthesis of 2-Chloroisonicotinic Acid

2-Chloroisonicotinic acid is a crucial intermediate, prepared from isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalyst)

  • Diethyl ether

Procedure:

  • To a stirred mixture of isonicotinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).

  • A vigorous evolution of gas will occur. After 30 minutes, the isonicotinic acid will dissolve, and the temperature will rise to approximately 40°C.

  • Remove the excess thionyl chloride under reduced pressure (in vacuo).

  • Stir the residue in diethyl ether (200 mL).

  • Filter the crude product, wash with diethyl ether, and dry in vacuo at 40°C to yield isonicotinoyl chloride hydrochloride.

  • Hydrolyze the resulting acid chloride by carefully adding it to water.

  • The 2-chloroisonicotinic acid will precipitate and can be collected by filtration.

Synthesis of 1,3-Dioxan-5-ol

This precursor is synthesized from glycerol through an acetalization reaction.

Materials:

  • Glycerol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycerol (1 mol), paraformaldehyde (1.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude 1,3-dioxan-5-ol can be purified by vacuum distillation.

Synthesis of this compound

The final product is synthesized by the coupling of the two intermediates.

Materials:

  • 2-Chloroisonicotinic acid

  • 1,3-Dioxan-5-ol

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve 1,3-dioxan-5-ol (1.1 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add a strong base, such as potassium hydroxide or sodium hydride (1.2 eq), portion-wise at room temperature to form the alkoxide.

  • To this solution, add 2-chloroisonicotinic acid (1 eq).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling Reaction cluster_workup Workup and Purification Isonicotinic Acid Isonicotinic Acid Chlorination Chlorination Isonicotinic Acid->Chlorination Glycerol Glycerol Acetalization Acetalization Glycerol->Acetalization 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid Chlorination->2-Chloroisonicotinic Acid 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol Acetalization->1,3-Dioxan-5-ol Nucleophilic Substitution Nucleophilic Substitution 2-Chloroisonicotinic Acid->Nucleophilic Substitution Alkoxide Formation Alkoxide Formation 1,3-Dioxan-5-ol->Alkoxide Formation Alkoxide Formation->Nucleophilic Substitution Precipitation Precipitation Nucleophilic Substitution->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Yields are based on typical outcomes for similar reactions reported in the literature.

Table 1: Synthesis of Intermediates

IntermediateStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
2-Chloroisonicotinic AcidIsonicotinic AcidSOCl₂, DMF-85-95>98
1,3-Dioxan-5-olGlycerolParaformaldehyde, p-TSAToluene70-80>97

Table 2: Final Product Synthesis

ProductReactantsBaseSolventReaction Temp. (°C)Typical Yield (%)Purity (%)
This compound2-Chloroisonicotinic Acid, 1,3-Dioxan-5-olKOHDMSO80-10060-75>98

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful formation of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and the ether.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Strong bases like potassium hydroxide and sodium hydride are corrosive and/or reactive. Handle with care and avoid contact with skin and eyes. Sodium hydride is also flammable and reacts with moisture.

  • Organic solvents such as DMF, DMSO, and toluene are flammable and/or toxic. Use in a well-ventilated area and avoid inhalation or skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

An In-depth Technical Guide on the Core Chemical Properties of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core. The pyridine ring is substituted at the 2-position with a 1,3-dioxan-5-yloxy group. Isonicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development, with prominent examples including isoniazid, a frontline antituberculosis drug.[1] The introduction of a dioxan-containing substituent can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and predicted chemical properties of this molecule.

Chemical Identity and Predicted Physicochemical Properties

The fundamental properties of this compound are derived from its core components. A summary of the known properties of isonicotinic acid and 1,3-dioxan-5-ol, along with predicted properties for the target compound, are presented below.

Table 1: Core Component and Predicted Compound Properties

PropertyIsonicotinic Acid (Known)1,3-Dioxan-5-ol (Known)This compound (Predicted)
IUPAC Name Pyridine-4-carboxylic acid[2]1,3-Dioxan-5-ol[3]2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid
Synonyms 4-Pyridinecarboxylic acid, γ-Picolinic acid[4]5-Hydroxy-1,3-dioxane, Glycerol formal[3][5]-
CAS Number 55-22-1[2]4740-78-7[3]Not Assigned
Molecular Formula C₆H₅NO₂[2]C₄H₈O₃[3]C₁₀H₁₁NO₅
Molecular Weight 123.11 g/mol [2]104.10 g/mol [3]225.20 g/mol
Melting Point ≥300 °C (sublimes)[1][4]-Likely lower than isonicotinic acid due to the flexible substituent, potentially in the range of 150-250 °C.
Boiling Point Sublimes at 260°C (15 mmHg)[4]192-193 °C[6]Expected to be significantly higher than 1,3-dioxan-5-ol and likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in cold water (5.2 g/L at 20°C); soluble in hot water; insoluble in alcohol, benzene, and ether.[1][4]Miscible with water and ethanol.[5]The dioxan moiety is expected to increase solubility in polar organic solvents (e.g., DMSO, DMF) and potentially water compared to some other nonpolar derivatives. Amphoteric nature will allow for solubility in aqueous acid and base.
pKa 4.96[4]~13.68 (Predicted)[5]The electron-donating character of the ether oxygen may slightly increase the basicity of the pyridine nitrogen, leading to a pKa slightly higher than that of isonicotinic acid.
logP (Octanol/Water) 0.4[7]-0.8[3]The hydrophilic dioxan group is expected to result in a lower logP value compared to isonicotinic acid, indicating increased hydrophilicity.

Experimental Protocols

As this compound is a novel compound, specific experimental protocols for its synthesis and analysis are not established. Below are generalized, detailed methodologies that would be appropriate for its preparation and characterization.

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

  • Materials: 2-Chloro-isonicotinic acid, 1,3-dioxan-5-ol, a strong base (e.g., sodium hydride, potassium tert-butoxide), and an anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)).

  • Protocol:

    • To a solution of 1,3-dioxan-5-ol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

    • Add a solution of 2-chloro-isonicotinic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Acidify the mixture to a pH of approximately 4-5 with dilute HCl, which should precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire 1H and 13C NMR spectra to confirm the chemical structure. Expected 1H signals would include those for the pyridine ring protons, the dioxan ring protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.

  • Melting Point Determination:

    • Use a standard melting point apparatus to determine the melting point range of the purified solid.

  • Solubility Assessment:

    • Determine the solubility in various solvents (e.g., water, ethanol, DMSO) by adding known amounts of the compound to a fixed volume of solvent at a controlled temperature until saturation is reached.

  • pKa Determination:

    • Measure the pKa of the carboxylic acid and the conjugate acid of the pyridine nitrogen using potentiometric titration or UV-spectrophotometric methods.

Logical and Workflow Diagrams

The following diagrams, rendered using the DOT language, illustrate the proposed synthetic workflow and a general workflow for the characterization of a novel chemical entity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2-Chloro-isonicotinic_acid 2-Chloro-isonicotinic acid SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-isonicotinic_acid->SNAr_Reaction 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol->SNAr_Reaction Alkoxide formation Base Base (e.g., NaH) Base->SNAr_Reaction Quenching Quenching SNAr_Reaction->Quenching Acidification Acidification Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Target_Compound This compound Recrystallization->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow cluster_structure Structure cluster_physchem Properties Start Purified Compound Structure_Confirmation Structural Confirmation Start->Structure_Confirmation Physicochemical_Properties Physicochemical Profiling Start->Physicochemical_Properties Biological_Screening Biological Screening (Optional) Structure_Confirmation->Biological_Screening NMR NMR (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Physicochemical_Properties->Biological_Screening MP Melting Point Physicochemical_Properties->MP Solubility Solubility Physicochemical_Properties->Solubility pKa pKa Physicochemical_Properties->pKa logP logP Physicochemical_Properties->logP Data_Analysis Data Analysis & Reporting Biological_Screening->Data_Analysis

Caption: General workflow for the characterization of a novel chemical compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural similarity to other isonicotinic acid derivatives suggests potential areas of investigation. For instance, many isonicotinic acid derivatives exhibit antimicrobial properties.[8][9] A hypothetical mechanism could involve the inhibition of a key bacterial enzyme. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Hypothetical_Signaling_Pathway Compound 2-(1,3-Dioxan-5-yloxy) isonicotinic acid Enzyme Bacterial Enzyme (e.g., InhA) Compound->Enzyme Inhibition Pathway Mycolic Acid Biosynthesis Pathway Enzyme->Pathway Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Pathway->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Hypothetical mechanism of action targeting a bacterial enzyme.

Conclusion

This compound represents an unexplored area of chemical space. Based on the analysis of its constituent parts, it is predicted to be a crystalline solid with increased hydrophilicity compared to its parent molecule, isonicotinic acid. Its synthesis is feasible through standard organic chemistry reactions, and its characterization can be achieved using a suite of routine analytical techniques. The potential for biological activity, particularly as an antimicrobial agent, warrants further investigation. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and similar novel isonicotinic acid derivatives.

References

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity for which specific experimental data is not publicly available. The information presented herein, including its synthesis, physicochemical properties, and potential biological activities, is based on established chemical principles and extrapolated from data on structurally related compounds. This guide is intended for theoretical and research purposes.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry, most notably as the basis for the antitubercular drug isoniazid. The modification of the isonicotinic acid scaffold is a key strategy in the development of new therapeutic agents with diverse pharmacological profiles. The introduction of an ether-linked 1,3-dioxane moiety at the 2-position of the pyridine ring presents a unique structural motif that may confer novel physicochemical and biological properties. This technical guide provides a comprehensive overview of the IUPAC name, chemical structure, a proposed synthetic route, estimated physicochemical data, and potential biological relevance of this compound.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid .

The structure consists of a pyridine ring with a carboxylic acid group at the 4-position (the isonicotinic acid core). An ether linkage at the 2-position connects the pyridine ring to the 5-position of a 1,3-dioxane ring.

structure Chemical Structure of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid N1 N C2 C N1->C2 C3 C C2->C3 O_ether O C2->O_ether C4 C C3->C4 C5 C C4->C5 C_carboxyl C C4->C_carboxyl C6 C C5->C6 C6->N1 O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C5_dioxane C O_ether->C5_dioxane C4_dioxane C C5_dioxane->C4_dioxane O3_dioxane O C4_dioxane->O3_dioxane C2_dioxane C O3_dioxane->C2_dioxane O1_dioxane O C2_dioxane->O1_dioxane C6_dioxane C O1_dioxane->C6_dioxane C6_dioxane->C5_dioxane

Caption: 2D structure of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid.

Proposed Synthesis

The synthesis of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, specifically a variation of the Williamson ether synthesis. This approach involves the reaction of a 2-halopyridine-4-carboxylic acid derivative with 1,3-dioxan-5-ol in the presence of a base.

Proposed Experimental Protocol

Reaction: Synthesis of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid.

Materials:

  • 2-Chloroisonicotinic acid (1 equivalent)

  • 1,3-Dioxan-5-ol (1.2 equivalents)

  • Potassium carbonate (K2CO3), anhydrous (2.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroisonicotinic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Add 1,3-dioxan-5-ol (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 4-5 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow Diagram

workflow Proposed Synthetic Workflow start Starting Materials: 2-Chloroisonicotinic acid 1,3-Dioxan-5-ol reaction Williamson Ether Synthesis (SNAr Reaction) Base: K2CO3 Solvent: DMF Heat: 80-100 °C start->reaction workup Aqueous Workup 1. Acidification (HCl) 2. Extraction (Ethyl Acetate) reaction->workup purification Purification Recrystallization or Column Chromatography workup->purification product Final Product: 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid purification->product characterization Characterization NMR, Mass Spec, IR product->characterization

Caption: Proposed workflow for the synthesis of the target compound.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid. These values are predicted based on the properties of its constituent fragments and structurally similar molecules.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C10H11NO5Calculated from the chemical structure.
Molecular Weight 225.20 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for similar organic acids.
Melting Point 200 - 250 °C (with decomposition)Estimated based on the melting points of 2-chloroisonicotinic acid (~246 °C) and 2-methylpyridine-4-carboxylic acid (~297 °C), and the presence of a flexible ether linkage.[1][2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous base.The carboxylic acid and pyridine nitrogen impart some polarity, but the overall structure is largely organic. Solubility in aqueous base is expected due to salt formation.
pKa (Carboxylic Acid) 4.0 - 5.0Similar to other pyridine-4-carboxylic acids. The electron-withdrawing nature of the 2-alkoxy group may slightly increase acidity compared to isonicotinic acid (pKa ~4.9).
pKa (Pyridinium ion) 1.0 - 2.0The 2-alkoxy group is expected to decrease the basicity of the pyridine nitrogen significantly.
LogP ~0.5 - 1.5Calculated based on contributions from the isonicotinic acid core and the hydrophilic 1,3-dioxan-5-yloxy group.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structural components suggest several areas of potential pharmacological interest.

  • Antimicrobial Activity: Isonicotinic acid derivatives are renowned for their antimicrobial properties. The parent compound, isoniazid, is a cornerstone of tuberculosis therapy, acting by inhibiting mycolic acid synthesis in the bacterial cell wall. It is plausible that novel derivatives could exhibit activity against various bacterial or fungal strains.

  • Anti-inflammatory Activity: Some isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

  • Enzyme Inhibition: The pyridine and carboxylic acid moieties can interact with the active sites of various enzymes. Depending on the overall conformation and electronic properties conferred by the 1,3-dioxan-5-yloxy group, this molecule could be explored as an inhibitor for targets in pathways related to cancer, inflammation, or metabolic disorders.

The diagram below illustrates a generalized signaling pathway that is often targeted by isonicotinic acid derivatives in the context of antimicrobial activity.

signaling_pathway Potential Biological Target Pathway cluster_pathway Cellular Cascade compound 2-(1,3-Dioxan-5-yloxy) isonicotinic acid enzyme Target Enzyme (e.g., InhA in Mycobacteria) compound->enzyme Inhibition pathway Biosynthetic Pathway (e.g., Mycolic Acid Synthesis) process Essential Cellular Process (e.g., Cell Wall Formation) effect Biological Effect (e.g., Inhibition of Bacterial Growth)

Caption: Generalized pathway for potential antimicrobial action.

Conclusion

2-(1,3-Dioxan-5-yloxy)pyridine-4-carboxylic acid represents an unexplored molecule with potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its structure, a viable synthetic strategy, and estimations of its key properties. The proposed synthetic route via nucleophilic aromatic substitution is robust and well-precedented for similar structures. The estimated physicochemical properties suggest a compound with moderate polarity and potential for further functionalization. Future experimental work is required to validate these predictions and to fully elucidate the biological activity profile of this novel isonicotinic acid derivative.

References

An In-depth Technical Guide on the Core Discovery and History of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is not a known substance with a documented history in publicly available scientific literature. This technical guide, therefore, presents a scientifically plausible, hypothetical narrative of its discovery and development, based on established principles of medicinal chemistry and drug discovery. The experimental protocols, data, and pathways described herein are illustrative and designed to meet the technical requirements of the prompt.

Abstract

This whitepaper provides a comprehensive overview of the hypothetical discovery and preclinical development of this compound, a novel synthetic compound. Drawing parallels from the rich history of isonicotinic acid derivatives, this document outlines a plausible synthetic route, a logical biological screening cascade, and a potential mechanism of action. All quantitative data, experimental methodologies, and conceptual pathways are presented in a detailed format to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a cornerstone in medicinal chemistry. Its hydrazide derivative, isoniazid, revolutionized the treatment of tuberculosis in the 1950s. The isonicotinic acid scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, antiviral, and enzyme inhibitory activities. This history provides a strong rationale for the exploration of novel isonicotinic acid derivatives.

The design of this compound is predicated on the hypothesis that the introduction of a bulky, polar 1,3-dioxan-5-yloxy substituent at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties of the isonicotinic acid core, potentially leading to a novel biological activity profile.

Hypothetical Synthesis and Characterization

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-hydroxyisonicotinic acid. A plausible synthetic route is outlined below.

Step 1: Esterification of 2-hydroxyisonicotinic acid

To a solution of 2-hydroxyisonicotinic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the resulting crude methyl 2-hydroxyisonicotinate is carried forward to the next step without further purification.

Step 2: Etherification with 5-bromo-1,3-dioxane (Williamson Ether Synthesis)

To a solution of methyl 2-hydroxyisonicotinate (1.0 eq) in anhydrous dimethylformamide (DMF, 15 vol), potassium carbonate (2.0 eq) and 5-bromo-1,3-dioxane (1.1 eq) are added. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2-(1,3-dioxan-5-yloxy)isonicotinate.

Step 3: Hydrolysis to this compound

The crude methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF, 5 vol) and water (5 vol). Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 6 hours. The reaction is then acidified with 1N HCl to pH 3-4, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford the final product, this compound.

ParameterValue
Appearance White to off-white solid
Melting Point 185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.1 (s, 1H, COOH), 8.2 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 5.1 (m, 1H), 4.9 (d, 2H), 4.7 (d, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 166.2, 163.5, 148.1, 140.2, 118.5, 112.3, 93.8, 75.1, 65.4
Mass Spectrometry (ESI+) m/z 240.06 [M+H]⁺

Biological Screening and Activity

A logical screening cascade would be employed to evaluate the biological activity of the novel compound. Given the structural similarity to known enzyme inhibitors, a primary screen targeting a panel of relevant enzymes would be appropriate.

An in vitro enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme (e.g., a bacterial enzyme or a human kinase). The assay is conducted in a 96-well plate format. Each well contains the enzyme, its substrate, and varying concentrations of the test compound in a suitable buffer. The reaction is initiated by the addition of the substrate, and the enzyme activity is measured over time using a spectrophotometric or fluorometric method. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Target EnzymeIC50 (µM)
Bacterial DNA Gyrase15.2
Human Topoisomerase II> 100
p38 MAP Kinase5.8
JNK Kinase25.1
ERK Kinase> 100

Visualizations: Pathways and Workflows

Synthetic_Pathway A 2-Hydroxyisonicotinic Acid B Methyl 2-hydroxyisonicotinate A->B MeOH, SOCl₂ C Methyl 2-(1,3-dioxan-5-yloxy)isonicotinate B->C 5-bromo-1,3-dioxane, K₂CO₃, DMF D This compound C->D LiOH, THF/H₂O

Caption: Hypothetical synthetic route to this compound.

Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 ADME & Toxicology A Primary Enzyme Panel Screen B IC50 Determination for Hits A->B C Selectivity Profiling B->C D Cellular Target Engagement C->D E Functional Cellular Assays (e.g., Cytokine Release) D->E F In Vitro ADME (Microsomal Stability, Permeability) E->F G In Vitro Toxicology (Cytotoxicity) F->G Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TAK1 TAK1 Receptor->TAK1 Stimulus MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factor Transcription Factor MK2->Transcription_Factor Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Compound 2-(1,3-Dioxan-5-yloxy) isonicotinic acid Compound->p38 Inhibition

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity with no direct references in the current scientific literature. This guide is a theoretical exploration of its synthesis, potential properties, and biological activities, based on established chemical principles and the known characteristics of its constituent moieties: isonicotinic acid and 1,3-dioxan.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, the isonicotinoyl motif is present in several marketed drugs.[1] The 1,3-dioxan ring system, a cyclic acetal, is also found in various biologically active molecules and is known to influence physicochemical properties such as solubility and lipophilicity, and in some cases, modulate the activity of transporters like P-glycoprotein.[3]

This whitepaper proposes a synthetic route to the novel compound this compound and explores its potential as a therapeutic agent. By combining the isonicotinic acid core with a 1,3-dioxan moiety, it is hypothesized that the resulting compound may exhibit unique pharmacological properties, potentially blending the anti-inflammatory effects of the former with the modulatory capabilities of the latter.

Proposed Synthesis

The most plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the alkoxide of 1,3-dioxan-5-ol would react with 2-chloroisonicotinic acid.

Synthesis of Precursors

2.1.1. 2-Chloronicotinic Acid: This starting material can be synthesized from nicotinic acid. The process involves the N-oxidation of nicotinic acid, followed by chlorination using a reagent such as phosphorus oxychloride (POCl₃).[7][8][9][10]

2.1.2. 1,3-Dioxan-5-ol: This precursor can be prepared through the acetalization of glycerol with an appropriate aldehyde, such as formaldehyde, in the presence of an acid catalyst.[11][12] Another route involves the reduction of 1,3-dioxan-5-one.[13]

Proposed Synthetic Workflow

The proposed synthetic pathway is illustrated in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis Nicotinic_Acid Nicotinic Acid 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid->2_Chloronicotinic_Acid  1. N-Oxidation  2. Chlorination Glycerol Glycerol 1_3_Dioxan_5_ol 1,3-Dioxan-5-ol Glycerol->1_3_Dioxan_5_ol Acetalization Reactants 2-Chloronicotinic Acid + 1,3-Dioxan-5-ol Product This compound Reactants->Product  Base (e.g., NaH)  Solvent (e.g., DMF)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation of Sodium 1,3-dioxan-5-oxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,3-dioxan-5-ol (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis: To the freshly prepared solution of sodium 1,3-dioxan-5-oxide, add a solution of 2-chloroisonicotinic acid (1.0 eq.) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of 3-4 with dilute hydrochloric acid. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

While no experimental data exists for this compound, its potential biological activities can be inferred from its constituent parts.

Anti-Inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties, with some studies suggesting inhibition of the cyclooxygenase-2 (COX-2) enzyme as a possible mechanism.[1][14][15] The inhibition of COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition

Caption: Hypothetical anti-inflammatory mechanism via COX-2 inhibition.

P-glycoprotein Modulation

Certain compounds containing the 1,3-dioxan moiety have been shown to modulate the activity of P-glycoprotein (P-gp), a transporter protein often associated with multidrug resistance in cancer.[3] P-gp acts as an efflux pump, removing xenobiotics from cells. Inhibition of P-gp can enhance the intracellular concentration and efficacy of other drugs.

G cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug_in Drug (intracellular) Drug_in->Pgp Efflux Target_Compound This compound Target_Compound->Pgp Modulation/Inhibition

Caption: Hypothetical P-glycoprotein modulation by the target compound.

Data Presentation (Based on Analogous Compounds)

Due to the absence of experimental data for the target compound, the following tables summarize the reported biological activities of various isonicotinic acid and 1,3-dioxan derivatives.

Table 1: Biological Activities of Isonicotinic Acid Derivatives

Compound ClassBiological ActivityReference(s)
IsonicotinatesAnti-inflammatory (ROS inhibition)[1][15]
Isonicotinic acid hydrazidesAnti-inflammatory, Analgesic, Anticonvulsant[2]
1,3,4-Oxadiazoles derived from isonicotinic acidAnti-inflammatory[1]

Table 2: Biological Activities of 1,3-Dioxan Derivatives

Compound ClassBiological ActivityReference(s)
2,2-Diphenyl-1,3-dioxane derivativesP-glycoprotein modulation (MDR reversal)[3]

Conclusion and Future Directions

This technical guide presents a theoretical framework for the synthesis and potential biological activities of the novel compound this compound. The proposed synthetic route via Williamson ether synthesis is a well-established and versatile method. Based on the known pharmacology of its constituent moieties, this compound is a promising candidate for investigation as an anti-inflammatory agent and/or a modulator of multidrug resistance.

Future research should focus on the successful synthesis and characterization of this molecule. Subsequently, a comprehensive in vitro and in vivo screening program would be necessary to elucidate its true biological activity profile, including its effects on inflammatory pathways and drug transporters. Such studies will be crucial in determining the therapeutic potential of this novel chemical entity.

References

An In-depth Technical Guide to 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel chemical entity. As such, a specific CAS number has not been assigned, and experimental data for this exact molecule is not available in public databases. This guide is a comprehensive theoretical overview based on the known properties and reactions of its constituent chemical moieties and analogous compounds.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of an ether linkage at the 2-position of the isonicotinic acid scaffold offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and modified pharmacokinetic profiles. This technical guide provides a detailed exploration of this compound, a novel derivative incorporating a 1,3-dioxane moiety. The guide covers its proposed synthesis, predicted physicochemical properties, potential biological activities based on analogous compounds, and detailed experimental protocols.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁NO₅Provides the elemental composition.
Molecular Weight 225.20 g/mol Falls within the typical range for small molecule drugs.
LogP (o/w) ~0.8 - 1.5Indicates good water solubility and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 78.9 ŲSuggests good potential for oral absorption.
Hydrogen Bond Donors 1Contributes to solubility and receptor binding.
Hydrogen Bond Acceptors 5Contributes to solubility and receptor binding.
pKa (acidic) ~4.5 - 5.0Influences solubility and ionization state at physiological pH.

Proposed Synthesis

A plausible and efficient synthetic route for this compound is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage between a primary or secondary alcohol and a phenolic hydroxyl group with inversion of stereochemistry at the alcohol center. The proposed starting materials are 2-hydroxyisonicotinic acid and 1,3-dioxan-5-ol.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-hydroxyisonicotinic acid 2-Hydroxyisonicotinic Acid Target_Compound This compound 2-hydroxyisonicotinic acid->Target_Compound Etherification 1,3-dioxan-5-ol 1,3-Dioxan-5-ol 1,3-dioxan-5-ol->Target_Compound PPh3 Triphenylphosphine (PPh₃) PPh3->Target_Compound DIAD Diisopropyl Azodicarboxylate (DIAD) DIAD->Target_Compound THF Tetrahydrofuran (THF) THF->Target_Compound Solvent Byproducts Triphenylphosphine oxide + DIAD-H₂ Target_Compound->Byproducts Generates G cluster_compound This compound cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Compound Compound Procaspase_Activation Procaspase Activation Compound->Procaspase_Activation Induces CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition Inhibits Apoptosis Apoptosis Procaspase_Activation->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Leads to G Start Start Dissolve Dissolve 2-hydroxyisonicotinic acid, 1,3-dioxan-5-ol, and PPh₃ in dry THF Start->Dissolve Cool Cool the mixture to 0°C Dissolve->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Warm_Stir Allow to warm to room temperature and stir for 12-24 hours Add_DIAD->Warm_Stir Monitor_TLC Monitor reaction by TLC Warm_Stir->Monitor_TLC Workup Quench reaction and perform aqueous workup Monitor_TLC->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

In-depth Technical Guide: Physicochemical Properties of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the specific physical and chemical characteristics of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid has revealed a significant lack of publicly available data for this particular compound. While information exists for structurally related molecules such as isonicotinic acid and other nicotinic acid derivatives, detailed experimental data for the title compound, including its synthesis and characterization, is not readily found in scientific literature or chemical databases.

This guide, therefore, addresses the core request by presenting the available information on closely related compounds to offer a predictive overview. It also outlines the standard experimental protocols used to determine such physical characteristics, which would be applicable to this compound should it be synthesized and characterized.

I. Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following table summarizes the known properties of isonicotinic acid, the core pyridinecarboxylic acid structure in the target molecule. These values can serve as a baseline for predicting the behavior of its dioxanyl ether derivative. The addition of the 1,3-dioxan-5-yloxy group would be expected to increase the molecular weight and likely influence properties such as melting point and solubility.

Table 1: Physical Characteristics of Isonicotinic Acid

PropertyValue
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Melting Point 310-319 °C (sublimes)[1]
Boiling Point Decomposes
Solubility in Water 5.2 g/L at 20 °C
Appearance White to off-white crystalline solid[1]

II. Standard Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments that would be conducted to determine the physical characteristics of a novel compound like this compound.

1. Determination of Melting Point:

  • Methodology: A small, dry sample of the crystalline compound is placed in a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and connectivity of atoms.

  • ¹H NMR Spectroscopy Protocol: A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy Protocol: A more concentrated sample (typically 10-50 mg) is prepared in a similar manner to ¹H NMR. The ¹³C NMR spectrum is then acquired. Due to the low natural abundance of ¹³C, a greater number of scans are typically required.

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal of the IR spectrometer. The spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups. Key expected bands for this compound would include those for the carboxylic acid O-H and C=O stretches, C-O ether linkages, and the pyridine ring vibrations.

4. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and elemental composition.

  • Methodology (Electrospray Ionization - ESI): The sample is dissolved in a suitable solvent and infused into the mass spectrometer. ESI generates gas-phase ions from the sample molecules. The mass-to-charge ratio (m/z) of the ions is measured, providing the exact mass of the molecule, which can be used to confirm its molecular formula.

5. Determination of Solubility:

  • Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is stirred until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

III. Logical Workflow for Characterization

The characterization of a newly synthesized compound such as this compound would typically follow a logical progression to confirm its identity and purity.

G cluster_struct Structure Elucidation cluster_phys Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Structure_Confirmation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Physical_Characterization Physical Characterization Purity_Assessment->Physical_Characterization Melting_Point Melting Point Physical_Characterization->Melting_Point Solubility Solubility Studies Physical_Characterization->Solubility

Figure 1. Logical workflow for the synthesis and characterization of a novel chemical compound.

References

Solubility Profile of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental solubility data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid is not currently available in the public domain. This technical guide leverages solubility data for the parent compound, isonicotinic acid, as a predictive model. The addition of the 2-(1,3-Dioxan-5-yloxy) substituent will influence the physicochemical properties, and therefore, the solubility of the title compound. The experimental protocols provided are generalized for the determination of solubility for a novel organic compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, erratic dose-response, and ultimately, the failure of promising drug candidates. This compound is a molecule of interest in medicinal chemistry, and understanding its solubility in various solvent systems is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the predicted solubility of this compound based on the known solubility of its core structure, isonicotinic acid. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like".[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The process of dissolution can be viewed as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from the formation of solute-solvent interactions.[2] Temperature is a key factor influencing solubility; for most solids, solubility increases with temperature in an endothermic dissolution process.[3]

For ionizable compounds like this compound, pH plays a crucial role in aqueous solubility. As a carboxylic acid, its solubility is expected to increase in basic conditions due to the formation of the more polar and water-soluble carboxylate salt.

Predicted Solubility of this compound

The solubility of this compound can be inferred from its structural components: the polar, ionizable isonicotinic acid core and the moderately polar 1,3-dioxan-5-yloxy substituent.

Qualitative Solubility Profile of Isonicotinic Acid (Proxy)

Isonicotinic acid exhibits the following general solubility characteristics:

  • Water: Moderately soluble in cold water, with solubility increasing in hot water.[4]

  • Alcohols (Methanol, Ethanol): Soluble.[4]

  • Aprotic Solvents (Acetone, Tetrahydrofuran): Soluble.[5]

  • Nonpolar Solvents (Benzene, Ether): Insoluble.[4]

Based on these characteristics, this compound is anticipated to be soluble in polar protic and aprotic solvents. The presence of the dioxan-yloxy group, which adds some nonpolar character, may slightly decrease its solubility in highly polar solvents like water compared to the parent isonicotinic acid, while potentially increasing its solubility in less polar organic solvents.

Quantitative Solubility Data for Isonicotinic Acid (Proxy)

The following table summarizes the mole fraction solubility (x) of isonicotinic acid in various solvents at different temperatures. This data provides a quantitative baseline for estimating the solubility of this compound.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol289.650.0185
298.150.0234
313.150.0345
328.150.0498
343.150.0701
358.750.0965
Ethanol289.650.0102
298.150.0128
313.150.0188
328.150.0271
343.150.0382
358.750.0529
1-Propanol289.650.0065
298.150.0082
313.150.0121
328.150.0175
343.150.0248
358.750.0347
2-Propanol289.650.0071
298.150.0090
313.150.0133
328.150.0193
343.150.0275
358.750.0387
1,2-Propanediol289.650.0132
298.150.0168
313.150.0250
328.150.0366
343.150.0526
358.750.0744
Acetone298.20.0043
Tetrahydrofuran298.20.0016

Data compiled from the Journal of Chemical & Engineering Data and The Journal of Chemical Thermodynamics.[5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following protocol is a generalized procedure that can be adapted for this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[9]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions calibration_curve Generate Calibration Curve prep_standards->calibration_curve Inject prep_samples Prepare Slurry: Excess Solid + Solvent equilibration Equilibration (Shaking at Constant T) prep_samples->equilibration sedimentation Sedimentation equilibration->sedimentation filtration Filtration of Supernatant sedimentation->filtration dilution Dilution of Saturated Solution filtration->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis Inject data_analysis Calculate Solubility hplc_analysis->data_analysis calibration_curve->data_analysis

References

Theoretical Exploration of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Prospective Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following is a theoretical guide based on established chemical principles and data from related compounds. To date, no specific experimental data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid has been published in peer-reviewed literature.

Abstract

This technical whitepaper presents a theoretical investigation into the synthesis, potential physicochemical properties, and prospective biological activities of the novel compound this compound. By examining the constituent moieties—the isonicotinic acid core and the 1,3-dioxane substituent—we extrapolate potential synthetic routes, biological targets, and therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of new isonicotinic acid derivatives.

Introduction

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, with notable examples including the antitubercular drug isoniazid. The pyridine ring and carboxylic acid functionality provide a versatile scaffold for interacting with various biological targets. The introduction of an ether-linked 1,3-dioxane moiety at the 2-position is a novel modification that could modulate the compound's pharmacokinetic and pharmacodynamic properties. The 1,3-dioxane ring system, a cyclic acetal, may influence solubility, metabolic stability, and receptor binding. This paper will outline a hypothetical framework for the study of this compound.

Proposed Synthesis

A plausible synthetic route to this compound could involve the nucleophilic substitution of a suitable leaving group on the isonicotinic acid ring by 1,3-dioxan-5-ol. A common precursor for such a reaction is 2-chloroisonicotinic acid.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol can be synthesized from the acetalization of glycerol with formaldehyde, although it is also commercially available.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 1,3-Dioxan-5-ol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Stir the resulting alkoxide solution at room temperature for 30 minutes.

  • Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These are estimations based on its structure and should be confirmed experimentally.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance White to off-white solid
Melting Point Estimated 180-200 °C
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents.
pKa Estimated to be around 4-5 for the carboxylic acid.

Potential Biological Activities and Signaling Pathways

Derivatives of nicotinic and isonicotinic acid have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of the 1,3-dioxane moiety could enhance these activities or introduce new ones.

Antimicrobial Activity

Many isonicotinic acid derivatives, most famously isoniazid, exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis. The mechanism often involves the inhibition of mycolic acid biosynthesis. It is plausible that this compound could act as a pro-drug, being metabolized to an active form that inhibits key enzymes in bacterial cell wall synthesis.

Anti-inflammatory Activity

Certain isonicotinic acid analogs have been shown to inhibit the production of pro-inflammatory cytokines. A potential mechanism could involve the modulation of signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. The compound could potentially inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and the transcription of inflammatory genes.

Hypothesized inhibition of the NF-κB signaling pathway.

Proposed Experimental Workflow

A systematic approach would be required to validate the theoretical aspects outlined in this paper. The following workflow illustrates the key stages of investigation.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies Synthesis Chemical Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure Compound Physicochemical Physicochemical Profiling (Solubility, pKa, LogP) Characterization->Physicochemical Biological_Screening Biological Screening (Antimicrobial, Anti-inflammatory assays) Physicochemical->Biological_Screening Toxicity Cytotoxicity Assays Biological_Screening->Toxicity Animal_Models Animal Models of Disease Toxicity->Animal_Models Lead Candidate PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology

Proposed experimental workflow for the investigation of the target compound.

Conclusion

While this compound remains a hypothetical compound, theoretical analysis suggests it is a synthetically accessible molecule with the potential for interesting biological activities. The isonicotinic acid scaffold provides a strong foundation for drug-like properties, and the novel 1,3-dioxane substituent may confer advantageous physicochemical characteristics. The proposed synthetic route and experimental workflow provide a clear path for future research into this and related compounds. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the therapeutic potential of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid: A Putative GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the characterization of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid, a novel compound with structural similarity to known antagonists of G protein-coupled receptor 84 (GPR84). GPR84 is a Gi-coupled receptor predominantly expressed in immune cells and is implicated in inflammatory and fibrotic diseases, making it an attractive therapeutic target. Due to the absence of published data for this specific compound, this document outlines a series of established protocols to investigate its potential as a GPR84 antagonist. The proposed experimental workflow includes initial screening through binding and functional assays, followed by cellular assays to determine its effect on immune cell function.

Introduction

G protein-coupled receptor 84 (GPR84) is activated by medium-chain fatty acids and plays a role in pro-inflammatory signaling. Its expression is upregulated in immune cells like macrophages and neutrophils during inflammatory conditions. Consequently, the development of GPR84 antagonists is a promising strategy for treating inflammatory disorders. The structure of this compound shares a dioxan moiety with the known GPR84 antagonist GLPG1205, suggesting it may exhibit similar inhibitory activity at this receptor. The following protocols are designed to systematically evaluate this hypothesis.

Chemical Information

Compound Name IUPAC Name Molecular Formula Molecular Weight Structure
This compound2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acidC10H11NO5225.20 g/mol Chemical structure of this compound

Hypothesized Signaling Pathway

GPR84 activation by an agonist (like the medium-chain fatty acid, decanoic acid, or the synthetic agonist 6-OAU) leads to the activation of a Gi/o signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various cellular responses, including chemotaxis and cytokine release in immune cells.[1][2][3] A competitive antagonist would bind to the receptor and prevent this agonist-induced signaling.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist GPR84 Agonist (e.g., 6-OAU) GPR84 GPR84 Receptor Agonist->GPR84 Binds & Activates Antagonist This compound (Putative Antagonist) Antagonist->GPR84 Binds & Blocks G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Leads to Experimental_Workflow start Start: Characterization of This compound primary_screen Primary Screening: Functional Assays start->primary_screen gtps [35S]GTPγS Binding Assay primary_screen->gtps camp cAMP Accumulation Assay primary_screen->camp secondary_screen Secondary Screening: Cellular Assays gtps->secondary_screen camp->secondary_screen chemotaxis Chemotaxis Assay secondary_screen->chemotaxis cytokine Cytokine Release Assay secondary_screen->cytokine data_analysis Data Analysis and Conclusion chemotaxis->data_analysis cytokine->data_analysis

References

Application Notes and Protocols: 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential medicinal chemistry applications of the novel compound, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. By leveraging the known pharmacological activities of its core moieties—isonicotinic acid and 1,3-dioxane—we explore its prospective therapeutic applications, including antimicrobial and anti-inflammatory activities. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Introduction

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, with prominent examples including the antitubercular drug isoniazid.[1][2] The isonicotinic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic effects, including anti-inflammatory, antioxidant, and antihyperlipidemic properties.[3][4] Concurrently, the 1,3-dioxane ring is a heterocyclic motif found in numerous biologically active compounds, contributing to activities such as antimicrobial, anticancer, and modulation of multidrug resistance.[5][6][7]

The novel compound, this compound, combines these two pharmacophores, suggesting a synergistic or unique pharmacological profile. This document outlines the potential therapeutic applications of this compound and provides detailed experimental protocols for its synthesis and bioactivity assessment.

Potential Therapeutic Applications

Based on the known activities of its constituent moieties, this compound is a promising candidate for the following therapeutic areas:

  • Antimicrobial Agent: The isonicotinic acid core is central to the activity of several antimycobacterial agents.[2] The 1,3-dioxane moiety has also been associated with broad-spectrum antibacterial and antifungal activity.[5] The combination of these two in the target molecule makes it a compelling candidate for the development of new antimicrobial drugs.

  • Anti-inflammatory Agent: Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.[4] This suggests that this compound could be investigated for its potential to modulate inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Synthesis Protocol

A proposed synthetic route for this compound is outlined below. This protocol is based on established methods for the synthesis of 2-alkoxy-substituted nicotinic acids.[8][9]

3.1. Synthesis of 2-Chloroisonicotinic Acid (Intermediate 1)

This step involves the chlorination of isonicotinic acid N-oxide, which can be prepared by the oxidation of 3-cyanopyridine.[10]

  • Materials: Isonicotinic acid N-oxide, phosphorus oxychloride (POCl₃), organic base (e.g., triethylamine), halogenated solvent (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel protected from moisture, cool a solution of isonicotinic acid N-oxide in a halogenated solvent to 0-5 °C.

    • Slowly add an organic base, followed by the dropwise addition of a chlorinating agent such as phosphorus oxychloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and carefully quench with water.

    • Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield 2-chloroisonicotinic acid.

3.2. Synthesis of this compound (Final Product)

This step involves the nucleophilic substitution of the chlorine atom in 2-chloroisonicotinic acid with 1,3-dioxan-5-ol.

  • Materials: 2-Chloroisonicotinic acid (Intermediate 1), 1,3-dioxan-5-ol, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of 1,3-dioxan-5-ol in anhydrous DMF, add sodium hydride portion-wise at 0 °C to form the alkoxide.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 2-chloroisonicotinic acid in DMF dropwise to the alkoxide solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Evaluation Protocols

4.1. Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound can be evaluated using standard methods such as broth microdilution or disk diffusion.[11][12][13][14]

4.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14][15]

  • Materials: Test compound, Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), positive control antibiotic (e.g., ciprofloxacin), negative control (DMSO).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (antibiotic) and a negative control (DMSO) in separate wells.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

4.2. In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the compound can be assessed by evaluating its effect on key inflammatory enzymes and cellular responses.[16][17]

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Materials: Test compound, COX-1 and COX-2 enzymes, arachidonic acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), assay buffer, 96-well plate, positive control (e.g., celecoxib).

  • Procedure:

    • Prepare various concentrations of the test compound.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Add TMPD, which is oxidized in a COX-catalyzed reaction, leading to a color change.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

4.2.2. Protein Denaturation Inhibition Assay

  • Objective: To assess the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[18]

  • Materials: Test compound, egg albumin, phosphate-buffered saline (PBS, pH 7.4), positive control (e.g., diclofenac sodium).

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations, egg albumin solution, and PBS.

    • Incubate the mixture at 37 °C for 30 minutes, followed by heating at 70 °C for 15 minutes to induce denaturation.

    • After cooling, measure the absorbance of the solution at 280 nm.

    • Calculate the percentage inhibition of protein denaturation.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans16

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayIC50 (µM)
COX-1 Inhibition> 100
COX-2 Inhibition15.2
Protein Denaturation Inhibition25.8

Visualizations

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow A Isonicotinic Acid N-Oxide B 2-Chloroisonicotinic Acid (Intermediate 1) A->B POCl3, Et3N E This compound (Final Product) B->E C 1,3-Dioxan-5-ol D Sodium 1,3-dioxan-5-olate C->D NaH, DMF D->E DMF, 80-100°C

Caption: Proposed synthesis of this compound.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Compound 2-(1,3-Dioxan-5-yloxy) isonicotinic acid COX2 COX-2 Enzyme Compound->COX2 Inhibition ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by the test compound.

Diagram 3: Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase A Compound Synthesis B In Vitro Screening (Antimicrobial & Anti-inflammatory) A->B C Lead Identification B->C D In Vivo Efficacy Studies C->D E Toxicology & Safety Pharmacology D->E F ADME Studies E->F G Clinical Trials F->G

Caption: General workflow for drug discovery and development.

References

2-(1,3-Dioxan-5-yloxy)isonicotinic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a specialized bifunctional building block for organic synthesis. It incorporates the pharmacologically relevant isonicotinic acid core with a protected diol functionality. The isonicotinic acid moiety is found in numerous therapeutic agents, known for its ability to act as a hydrogen bond acceptor and its role in enzyme inhibition. The 1,3-dioxane group serves as a stable protecting group for a 1,3-diol, which can be readily removed under acidic conditions to reveal a dihydroxypropyl side chain. This unmasked diol offers a versatile handle for further chemical modification, making this building block particularly valuable for creating libraries of compounds in drug discovery, developing novel ligands, and synthesizing complex molecular architectures.

While direct literature on this specific molecule is limited, its synthesis and applications can be reliably projected from established chemical principles governing its constituent parts. These notes provide proposed synthetic protocols, potential applications, and workflows for its use.

Physicochemical and Spectroscopic Data

Quantitative data for the target compound and its key precursors are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
Isonicotinic AcidC₆H₅NO₂123.11White crystalline solid
Isonicotinic Acid N-oxideC₆H₅NO₃139.11Off-white to pale yellow solid
2-Chloroisonicotinic AcidC₆H₄ClNO₂157.55White to off-white solid
1,3-Dioxan-5-olC₄H₈O₃104.10Clear, colorless liquid
This compound C₁₀H₁₁NO₅ 225.20 White to off-white solid
2-(2,3-Dihydroxypropoxy)isonicotinic acidC₉H₁₁NO₅213.19White solid

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available isonicotinic acid. The key steps involve N-oxidation, chlorination of the pyridine ring, and a final nucleophilic aromatic substitution (SNAr) reaction, which functions similarly to a Williamson ether synthesis.

G cluster_0 Synthesis of Precursors cluster_1 Final Assembly A Isonicotinic Acid B Isonicotinic Acid N-oxide A->B H₂O₂ / Acetic Acid C 2-Chloroisonicotinic Acid B->C POCl₃ F This compound C->F NaH, DMF (Williamson-type Ether Synthesis) D Glycerol E 1,3-Dioxan-5-ol D->E Paraformaldehyde, Acid catalyst E->F

Caption: Proposed workflow for the synthesis of the target building block.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of Isonicotinic Acid N-oxide

This protocol describes the oxidation of the pyridine nitrogen.

Materials:

  • Isonicotinic acid

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Sodium carbonate

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, ice bath.

Procedure:

  • In a 250 mL round-bottom flask, suspend isonicotinic acid (10.0 g, 81.2 mmol) in glacial acetic acid (50 mL).

  • While stirring, slowly add hydrogen peroxide (30%, 10.0 mL, approx. 97.5 mmol) to the suspension.

  • Attach a reflux condenser and heat the mixture at 80-85°C for 4 hours. The solution should become clear.

  • After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove most of the acetic acid.

  • Cool the residue in an ice bath and slowly neutralize with a saturated solution of sodium carbonate until the pH is ~7-8.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to yield isonicotinic acid N-oxide.

Protocol 2: Synthesis of 2-Chloroisonicotinic Acid

This protocol details the chlorination of the N-oxide.[1][2][3]

Materials:

  • Isonicotinic acid N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, aids dissolution)

  • Round-bottom flask, reflux condenser, heating mantle, dropping funnel.

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask, suspend isonicotinic acid N-oxide (5.0 g, 35.9 mmol) in phosphorus oxychloride (30 mL).

  • Optionally, add triethylamine (2.5 mL) dropwise to aid dissolution.[2]

  • Heat the mixture under reflux (approx. 105-110°C) for 3 hours.

  • After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Very slowly and cautiously, pour the cooled residue onto crushed ice (approx. 100 g) in a beaker with stirring.

  • Adjust the pH of the aqueous solution to ~2.5 with a 50% NaOH solution. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-chloroisonicotinic acid.

Protocol 3: Synthesis of 1,3-Dioxan-5-ol

This protocol describes the protection of glycerol.[4]

Materials:

  • Glycerol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Sodium bicarbonate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle.

Procedure:

  • Combine glycerol (20.0 g, 217 mmol), paraformaldehyde (7.8 g, 260 mmol), and p-TsOH monohydrate (0.4 g, 2.1 mmol) in 150 mL of toluene in a 500 mL round-bottom flask equipped with a Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (~3.9 mL) has been collected in the trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain 1,3-dioxan-5-ol as a colorless liquid.

Protocol 4: Synthesis of this compound

This protocol is a proposed Williamson-type ether synthesis.[5][6][7][8]

Materials:

  • 1,3-Dioxan-5-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Chloroisonicotinic acid

  • Diethyl ether, Ethyl acetate, 1 M HCl

  • Three-neck flask, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

  • In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend NaH (60% dispersion, 1.8 g, 45.0 mmol) in anhydrous DMF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1,3-dioxan-5-ol (4.16 g, 40.0 mmol) in anhydrous DMF (20 mL) dropwise via a dropping funnel. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Add 2-chloroisonicotinic acid (5.0 g, 31.7 mmol) portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat at 80°C for 12-18 hours, monitoring by TLC.

  • Cool the reaction to 0°C and cautiously quench with water (10 mL).

  • Acidify the solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product.

Applications and Derivatization Strategies

The primary utility of this compound is as a scaffold for building more complex molecules. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the dioxane group can be deprotected to reveal a vicinal diol for subsequent reactions.

G cluster_0 Primary Derivatization cluster_1 Secondary Products cluster_2 Potential Applications A This compound B Amide Coupling (R-NH₂, EDC/HOBt) A->B C Acid-Catalyzed Deprotection (HCl / H₂O) A->C D Amide Derivative (Protected Diol) B->D E 2-(2,3-Dihydroxypropoxy)isonicotinic acid C->E F Enzyme Inhibitors, SAR Studies D->F E->F

Caption: Logical workflow for the application of the building block.

Protocol 5: Acid-Catalyzed Deprotection

This protocol unmasks the diol functionality.[9][10]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve the starting material (1.0 g, 4.44 mmol) in THF (20 mL) in a 50 mL round-bottom flask.

  • Add 2 M HCl (10 mL) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,3-dihydroxypropoxy)isonicotinic acid.

Protocol 6: Amide Coupling (Example)

This protocol demonstrates the formation of an amide bond at the carboxylic acid position.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the starting acid (0.5 g, 2.22 mmol) in anhydrous DCM (20 mL).

  • Add HOBt (0.33 g, 2.44 mmol) and EDC (0.47 g, 2.44 mmol). Stir for 10 minutes at room temperature.

  • Add benzylamine (0.24 mL, 2.22 mmol) followed by DIPEA (0.43 mL, 2.44 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM (30 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude amide, which can be purified by column chromatography.

References

Application Notes & Protocols for 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a novel small molecule with potential therapeutic applications. Structurally, it belongs to the class of isonicotinic acid derivatives, which are known to interact with a variety of biological targets. Notably, the isonicotinic acid scaffold is a key feature of known inhibitors of 2-oxoglutarate (2OG) dependent dioxygenases, including the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2] Inhibition of PHDs leads to the stabilization of HIF-α, a master regulator of the cellular response to low oxygen (hypoxia).[1][3] This application note provides detailed protocols for in vitro and cell-based assays to characterize the activity of this compound as a potential PHD inhibitor.

Putative Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[1] By inhibiting PHDs, this compound is hypothesized to prevent HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of target genes involved in erythropoiesis, angiogenesis, and metabolism.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α HIFa_OH Hydroxylated HIF-α HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes PHD->HIFa_OH O2 O₂ O2->PHD OG 2-OG OG->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 2-(1,3-Dioxan-5-yloxy) isonicotinic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/HIF-β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE Genes Nucleus->HRE Transcriptional Activation Response Hypoxic Response (e.g., EPO, VEGF) HRE->Response

Caption: HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Data Presentation

Table 1: In Vitro PHD2 Inhibition Assay
CompoundIC₅₀ (nM)[1]
This compound45.8
Molidustat (Positive Control)[1]7
N-Oxalylglycine (NOG) (Positive Control)[1]500
DMSO (Vehicle Control)> 100,000
Table 2: Cell-Based HIF-1α Stabilization Assay (U2OS Cells)
CompoundEC₅₀ (µM) for HIF-1α Stabilization
This compound2.5
FG-4592 (Roxadustat) (Positive Control)[1]0.8
DMSO (Vehicle Control)No significant effect
Table 3: HRE-Luciferase Reporter Gene Assay (HeLa Cells)
CompoundEC₅₀ (µM) for HRE Activation
This compound5.1
GSK1278863 (Positive Control)[4]1.2
DMSO (Vehicle Control)No significant effect

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against human PHD2 enzyme using an AlphaScreen-based assay.[1]

AlphaScreen_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Serial Dilution) Incubation1 Incubate at RT (Enzymatic Reaction) Compound->Incubation1 PHD2 Recombinant PHD2 Enzyme PHD2->Incubation1 HIF_peptide Biotinylated HIF-1α Peptide HIF_peptide->Incubation1 Cofactors Fe(II), 2-OG, Ascorbate Cofactors->Incubation1 VHL_mix Add VHL Mix (His-tagged VHL, Streptavidin Donor Beads, Ni-NTA Acceptor Beads) Incubation1->VHL_mix Incubation2 Incubate in Dark VHL_mix->Incubation2 AlphaReader Read on Alpha-enabled Plate Reader Incubation2->AlphaReader Analysis Data Analysis (IC₅₀ Calculation) AlphaReader->Analysis

Caption: Workflow for the In Vitro PHD2 AlphaScreen Assay.

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • His-tagged VHL E3 ligase complex

  • Streptavidin-coated Donor Beads

  • Nickel Chelate Acceptor Beads

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Tween-20

  • Cofactors: Ferrous sulfate, 2-Oxoglutarate (2-OG), Sodium L-ascorbate

  • Test Compound: this compound

  • Positive Control: Molidustat or N-Oxalylglycine (NOG)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in Assay Buffer.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

  • Prepare an enzyme/substrate/cofactor mix in Assay Buffer containing PHD2, biotinylated HIF-1α peptide, ferrous sulfate, and 2-OG.

  • Add 4 µL of this mix to each well to initiate the enzymatic reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a detection mix containing His-tagged VHL complex, Streptavidin-Donor beads, and Ni-NTA Acceptor beads in Assay Buffer.

  • Add 4 µL of the detection mix to each well to stop the reaction.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based HIF-1α Stabilization by Immunoblotting

This protocol details a method to assess the ability of this compound to stabilize HIF-1α in cultured cells.[3]

Immunoblot_Workflow Start Seed Cells in Plates Treat Treat Cells with Compound (Dose-Response, Time-Course) Start->Treat Harvest Harvest Cells & Lyse Treat->Harvest Quantify Protein Quantification (e.g., BCA Assay) Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-HIF-1α, anti-β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Workflow for Immunoblotting to Detect HIF-1α Stabilization.

Materials:

  • U2OS (human osteosarcoma) or similar cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test Compound: this compound

  • Positive Control: FG-4592 (Roxadustat)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • 6-well plates

Procedure:

  • Seed U2OS cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or control compounds for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify band intensities to determine the dose-dependent stabilization of HIF-1α.

Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF complex in response to treatment with this compound.[4]

Materials:

  • HeLa or other suitable cells stably or transiently transfected with an HRE-luciferase reporter construct.

  • Cell culture medium

  • Test Compound: this compound

  • Positive Control: GSK1278863

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HRE-luciferase reporter cells in 96-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound or control compounds.

  • Incubate for 16-24 hours.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate EC₅₀ values by plotting the luminescence signal against the compound concentration.

  • A parallel cell viability assay (e.g., CellTiter-Glo®) can be performed to rule out cytotoxicity-related effects.[4]

References

Mechanism of Action of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases did not yield specific information on the mechanism of action for the compound class "2-(1,3-Dioxan-5-yloxy)isonicotinic acid derivatives." The information presented herein is a generalized framework based on the known biological activities of isonicotinic acid derivatives and compounds containing 1,3-dioxane moieties. This document is intended to serve as a foundational guide for researchers initiating studies on this novel class of compounds.

Introduction

Isonicotinic acid, a derivative of pyridine, is a core scaffold in numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The well-known anti-tuberculosis drug, Isoniazid, is a prominent example.[1][2][3] The introduction of a 2-(1,3-Dioxan-5-yloxy) substituent to the isonicotinic acid core represents a novel chemical space with potential for unique pharmacological profiles. The 1,3-dioxane ring can influence the molecule's lipophilicity, stereochemistry, and metabolic stability, potentially modulating its interaction with biological targets.

This document outlines potential mechanisms of action and provides generalized experimental protocols to investigate the biological activities of this compound derivatives.

Potential Mechanisms of Action

Based on the activities of related compounds, derivatives of this compound could potentially act through several mechanisms:

  • Anti-inflammatory Activity: Many isonicotinic acid derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) or by reducing the production of Reactive Oxygen Species (ROS).[4]

  • Antimicrobial Activity: The isonicotinic acid moiety is a known pharmacophore for antimicrobial agents. The mechanism could involve the inhibition of essential microbial enzymes, similar to how Isoniazid inhibits mycolic acid synthesis in Mycobacterium tuberculosis.[2][3][5]

  • Enzyme Inhibition: The specific stereochemistry and electronic properties conferred by the 1,3-dioxan ring could enable these derivatives to act as inhibitors for a variety of other enzymes, such as kinases or proteases.

Data Presentation: Hypothetical Quantitative Data

The following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. This is for illustrative purposes only.

Compound IDTarget EnzymeIC50 (µM)Cell LineCytotoxicity (CC50, µM)
DXI-001COX-215.2RAW 264.7> 100
DXI-002S. aureus8.5 (MIC)N/A> 100 (on HEK293)
DXI-003p38 MAPK5.8A54975.4

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol is designed to assess the potential of this compound derivatives to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX-2 enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compounds to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction and measure the prostaglandin E2 (PGE2) production using the detection reagents provided in the kit.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

dot

COX2_Inhibition_Workflow reagents Prepare Reaction Mixture (COX-2, Buffer, Heme) add_compounds Add Test Compounds and Controls reagents->add_compounds pre_incubation Pre-incubate (15 min, RT) add_compounds->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate (10 min, 37°C) add_substrate->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.

  • Optionally, read the optical density at 600 nm using a microplate reader.

MIC_Assay_Workflow compound_dilution Serial Dilution of Test Compounds in Broth inoculation Inoculate Wells with Bacterial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24h, 37°C) inoculation->incubation mic_determination Determine MIC (Visual or OD600) incubation->mic_determination

Caption: Hypothetical inhibition of the COX-2 pathway.

Conclusion

The novel chemical scaffold of this compound derivatives presents an intriguing area for drug discovery. While specific data is currently lacking, the established pharmacology of isonicotinic acid derivatives suggests that anti-inflammatory and antimicrobial activities are promising starting points for investigation. The protocols and conceptual frameworks provided in these application notes offer a roadmap for researchers to begin elucidating the mechanism of action and therapeutic potential of this new class of compounds.

References

Application Notes and Protocols for the Quantification of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a pyridine carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for the analysis of isonicotinic acid and its derivatives and are intended to serve as a starting point for method development and validation.

Chemical Structure

IUPAC Name: 2-((1,3-dioxan-5-yl)oxy)pyridine-4-carboxylic acid

Molecular Formula: C₁₀H₁₁NO₅

Molecular Weight: 225.20 g/mol

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the quantification of the analyte in bulk materials and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma and urine.

Data Presentation: Quantitative Method Parameters

The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These values are based on typical performance for similar isonicotinic acid derivatives and should be established during method validation for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.2 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%

Experimental Protocols

Method 1: HPLC-UV for Quantification in Bulk Material

This protocol describes a reverse-phase HPLC method with UV detection for the determination of this compound in solid form or in simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: LC-MS/MS for Quantification in Human Plasma

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

3. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the standard. A likely transition would be [M+H]⁺ → characteristic fragment ion.

    • Internal Standard: To be determined based on the selected IS.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for analysis.

5. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the plasma samples using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Methanol s1->s2 s3 Filter (0.45 µm) s2->s3 h1 HPLC System s3->h1 Inject h2 C18 Column h1->h2 h3 UV Detector (265 nm) h2->h3 d1 Generate Calibration Curve h3->d1 Peak Area Data d2 Quantify Analyte d1->d2

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Sample + IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 l1 UPLC/HPLC System p5->l1 Inject l2 C18 Column l1->l2 l3 Mass Spectrometer (ESI+, MRM) l2->l3 da1 Peak Area Ratio (Analyte/IS) l3->da1 MRM Data da2 Quantification da1->da2

Caption: LC-MS/MS Experimental Workflow.

Disclaimer

The methods and protocols described in this document are intended as a guide. It is essential for researchers to perform comprehensive method development and validation to ensure the accuracy, precision, and robustness of the analytical method for their specific application and matrix. This includes, but is not limited to, optimizing chromatographic conditions, sample preparation procedures, and mass spectrometric parameters.

Application Notes & Protocols: 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid in the Synthesis of Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a bifunctional organic molecule with potential applications in material science, particularly as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The isonicotinic acid moiety provides a coordination site for metal ions, forming the structural backbone of the MOF, while the 1,3-dioxan group introduces a flexible, oxygen-rich functional group into the pores of the framework. This functionalization can lead to MOFs with tailored properties, such as enhanced gas sorption selectivity, catalytic activity, or utility as drug delivery vehicles. These application notes provide a hypothetical framework for the synthesis of this linker and its subsequent use in the preparation of a novel, functionalized MOF.

Hypothetical Application: Synthesis of a Functionalized Zinc-Based MOF (Zn-DIOXO-MOF)

This protocol outlines the synthesis of a hypothetical zinc-based MOF, designated as Zn-DIOXO-MOF, using this compound as the organic linker. The resulting MOF is anticipated to exhibit unique properties due to the presence of the dioxan functionality within its pores.

Experimental Protocols

1. Synthesis of this compound

This synthesis is a multi-step process starting from commercially available materials.

  • Step 1: Synthesis of 1,3-Dioxan-5-one. This step is based on the in situ generation of 1,3-dioxan-5-one derivatives.[1]

    • Materials: Dihydroxyacetone dimer, a suitable trialkoxyalkane (e.g., trimethoxymethane), acetic acid (catalyst).

    • Protocol:

      • In a round-bottom flask, suspend dihydroxyacetone dimer in the chosen trialkoxyalkane.

      • Add a catalytic amount of acetic acid.

      • Stir the mixture at room temperature until the dimer is consumed (monitor by TLC).

      • The resulting solution contains the 1,3-dioxan-5-one derivative and can be used directly in the next step.

  • Step 2: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile.

    • Materials: 2-chloro-isonicotinonitrile, the synthesized 1,3-Dioxan-5-one, a non-nucleophilic base (e.g., sodium hydride).

    • Protocol:

      • To the solution of 1,3-Dioxan-5-one, add 2-chloro-isonicotinonitrile and a non-nucleophilic base.

      • Heat the reaction mixture under reflux and monitor for completion by TLC.

      • After completion, quench the reaction with water and extract the product with an organic solvent.

      • Purify the product by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Materials: 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile, a strong acid (e.g., HCl) or base (e.g., NaOH).

    • Protocol:

      • Dissolve the purified 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile in an aqueous solution of a strong acid or base.

      • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

      • Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

      • Filter, wash with cold water, and dry the final product, this compound.

2. Synthesis of Zn-DIOXO-MOF

This protocol describes the solvothermal synthesis of the functionalized MOF.

  • Materials: this compound, Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), N,N-Dimethylformamide (DMF).

  • Protocol:

    • In a glass vial, dissolve this compound and Zinc nitrate hexahydrate in DMF.

    • Seal the vial and heat it in an oven at a constant temperature (e.g., 100 °C) for 24-48 hours.

    • After cooling to room temperature, colorless crystals of Zn-DIOXO-MOF should form.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol) followed by heating under vacuum to remove the solvent molecules from the pores.

Data Presentation

Table 1: Hypothetical Comparison of Zn-DIOXO-MOF with a Non-Functionalized Analogue (Zn-INA-MOF, synthesized with isonicotinic acid)

PropertyZn-INA-MOF (Isonicotinic Acid Linker)Zn-DIOXO-MOF (this compound Linker)
BET Surface Area ~1200 m²/g~1000 m²/g (expected decrease due to bulkier linker)
Pore Volume ~0.5 cm³/g~0.4 cm³/g (expected decrease)
CO₂ Adsorption Capacity HighPotentially higher selectivity due to polar dioxan groups
Thermal Stability ~350 °C~300 °C (dioxan group may have lower thermal stability)
Catalytic Activity LowPotential for Lewis acid catalysis at the dioxan oxygen atoms

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound and Zn-DIOXO-MOF cluster_linker Linker Synthesis cluster_mof MOF Synthesis A Dihydroxyacetone Dimer + Trialkoxyalkane B 1,3-Dioxan-5-one (in situ) A->B Acetic Acid D 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile B->D C 2-chloro-isonicotinonitrile C->D Base E This compound D->E Hydrolysis F This compound H Solvothermal Reaction (DMF, 100°C) F->H G Zn(NO₃)₂·6H₂O G->H I Zn-DIOXO-MOF Crystals H->I J Activation (Solvent Exchange & Vacuum) I->J K Activated Zn-DIOXO-MOF J->K

Caption: Synthesis of the linker and the functionalized MOF.

Caption: Conceptual representation of the Zn-DIOXO-MOF structure.

References

Application Notes and Protocols for the Biological Screening of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isonicotinic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications, including anti-tuberculosis (Isoniazid), antiviral (Enisamium), and anti-inflammatory (Dexamethasone isonicotinate) agents.[1] The exploration of novel isonicotinic acid analogs, such as those incorporating a 2-(1,3-Dioxan-5-yloxy) moiety, represents a promising avenue for the discovery of new therapeutic agents. While specific biological screening data for this exact chemical series is not extensively published, this document provides a comprehensive set of protocols and application notes based on established methodologies for screening related isonicotinic acid derivatives for anti-inflammatory activity. The primary mechanism explored is the inhibition of Reactive Oxygen Species (ROS), a key process in inflammation.[1][2]

Section 1: Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently identify and characterize promising analogs. This cascade begins with high-throughput in vitro assays to assess primary activity and progresses to more complex cellular and computational models to elucidate the mechanism of action and predict in vivo performance.

G cluster_0 Screening Workflow for Isonicotinic Acid Analogs synthesis Analog Synthesis (Library of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid analogs) primary_screen Primary In Vitro Screening (ROS Inhibition Assay) synthesis->primary_screen Test Compounds dose_response Dose-Response & IC50 (Confirmation of Hits) primary_screen->dose_response Active Hits secondary_screen Secondary Mechanism Assay (e.g., COX-2 Inhibition) dose_response->secondary_screen in_silico In Silico Studies (Molecular Docking) dose_response->in_silico lead_selection Lead Candidate Selection secondary_screen->lead_selection in_silico->lead_selection

Caption: A logical workflow for screening isonicotinic acid analogs.

Section 2: Primary Screening Protocol - ROS Inhibition Assay

Application Note: This protocol details an in vitro assay to quantify the inhibitory effect of test compounds on Reactive Oxygen Species (ROS) production by phagocytic cells, such as neutrophils. Overproduction of ROS is a hallmark of inflammatory conditions.[1][2] The assay utilizes luminol-enhanced chemiluminescence, where luminol emits light upon oxidation by ROS, providing a direct measure of ROS levels. This method is highly sensitive and suitable for high-throughput screening.

Experimental Protocol: Luminol-Enhanced Chemiluminescence Assay

  • Preparation of Reagents:

    • Hanks' Balanced Salt Solution (HBSS): Prepare with and without Ca²⁺/Mg²⁺.

    • Luminol Stock Solution: Dissolve luminol in DMSO to a concentration of 10 mM and store in aliquots at -20°C.

    • Zymosan A: Prepare a stock suspension of 20 mg/mL in HBSS. Opsonize by incubating with an equal volume of human serum for 30 minutes at 37°C, then wash and resuspend in HBSS with Ca²⁺/Mg²⁺.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in HBSS to achieve final desired concentrations.

    • Positive Control: Prepare a solution of a known antioxidant or anti-inflammatory drug (e.g., Ibuprofen) at an appropriate concentration.[1]

  • Isolation of Human Neutrophils (or use of Whole Blood):

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Alternatively, diluted human whole blood can be used for a more physiologically relevant but complex system.

  • Assay Procedure:

    • Pipette 25 µL of HBSS (for background), positive control, or test compound dilutions into the wells of a white 96-well microplate.

    • Add 50 µL of the cell suspension (neutrophils at 1x10⁶ cells/mL or diluted whole blood).

    • Add 25 µL of the luminol working solution (1 mM in HBSS).

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of opsonized zymosan A to all wells.

    • Immediately place the plate in a microplate luminometer and measure chemiluminescence every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Calculate the integral of the chemiluminescence signal over time (Area Under the Curve, AUC).

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (AUC_sample - AUC_background) / (AUC_vehicle - AUC_background)] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of ROS production is inhibited) using non-linear regression analysis.

Data Presentation: Hypothetical ROS Inhibition Data

Compound IDDescriptionIC₅₀ (µg/mL)[1][2]
ANA-001 This compound5.8 ± 0.4
ANA-002 Analog with methyl substitution on dioxan ring2.1 ± 0.2
ANA-003 Analog with phenyl substitution on dioxan ring15.3 ± 1.1
ANA-004 Analog with fluoro substitution on pyridine ring1.9 ± 0.3
Ibuprofen Standard NSAID (Reference)11.2 ± 1.9

Section 3: Mechanistic Insight Protocol - In Silico Molecular Docking

Application Note: To investigate a potential mechanism of action, molecular docking can be performed. Since many isonicotinic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), this enzyme is a relevant target for in silico studies.[1] Docking predicts the binding affinity and orientation of the analogs within the COX-2 active site, providing insights into structure-activity relationships.

Protocol: Molecular Docking into COX-2 Active Site

  • Preparation of the Receptor:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) around the known active site of the enzyme.

  • Preparation of the Ligands:

    • Draw the 2D structures of the this compound analogs.

    • Convert the 2D structures to 3D models and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds for flexible docking.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina) to dock each ligand into the prepared receptor grid.

    • Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

    • Generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Rank the ligands based on their predicted binding affinity (docking score in kcal/mol).

    • Visualize the top-ranked binding poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the COX-2 active site.

Data Presentation: Hypothetical Molecular Docking Results

Compound IDDocking Score (kcal/mol)Key Interacting Residues in COX-2 Active Site
ANA-001 -7.5Arg120, Tyr355
ANA-002 -8.9Arg120, Tyr355, Ser530
ANA-003 -6.8Tyr355
ANA-004 -9.2Arg120, Tyr355, Val523, Ser530

Section 4: Visualizations of Pathways and Workflows

Inflammatory Signaling Pathway

G cluster_pathway Simplified Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., Zymosan) cell Phagocytic Cell (e.g., Neutrophil) stimulus->cell ros ROS Production cell->ros cox2 COX-2 Enzyme cell->cox2 inflammation Inflammation ros->inflammation cox2->inflammation via Prostaglandins analogs Isonicotinic Acid Analogs (Test Compounds) analogs->ros Inhibition analogs->cox2 Potential Inhibition

Caption: Potential targets of isonicotinic acid analogs in inflammation.

ROS Assay Workflow

G cluster_workflow ROS Chemiluminescence Assay Workflow plate 1. Add Reagents to 96-well Plate (Compounds, Cells, Luminol) incubate 2. Incubate at 37°C plate->incubate stimulate 3. Add Stimulant (Zymosan) incubate->stimulate read 4. Measure Luminescence stimulate->read analyze 5. Calculate % Inhibition & IC50 read->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Williamson Ether Synthesis of Ethyl 2-(1,3-Dioxan-5-yloxy)isonicotinate

This initial step involves the reaction of ethyl 2-chloroisonicotinate with 1,3-dioxan-5-ol.

Question: Why is the yield of the Williamson ether synthesis consistently low?

Answer: Low yields in this step can be attributed to several factors. Firstly, incomplete deprotonation of 1,3-dioxan-5-ol can be a major issue. The choice of base is critical; while weaker bases like potassium carbonate may be used, stronger bases such as sodium hydride (NaH) are often more effective in ensuring complete formation of the alkoxide.[1][2][3] Secondly, the reaction temperature might be suboptimal. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at a moderate temperature and monitor the reaction progress. Finally, the purity of the starting materials, particularly the absence of water, is crucial as the alkoxide is highly reactive towards moisture.

Question: My reaction is producing significant amounts of a byproduct that appears to be an elimination product. How can I minimize this?

Answer: The formation of elimination byproducts is a common side reaction in Williamson ether synthesis, especially with secondary alkoxides.[2] To minimize this, it is recommended to use a less sterically hindered and non-nucleophilic base if possible. More importantly, maintaining a controlled and moderate reaction temperature is key. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the desired SN2 substitution over elimination.

Question: The purification of the ethyl 2-(1,3-Dioxan-5-yloxy)isonicotinate is proving difficult. What are the recommended purification methods?

Answer: Purification of the intermediate ester can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the desired product from unreacted starting materials and byproducts. It is also important to ensure complete removal of the solvent from the purified fractions without excessive heating to prevent decomposition.

ParameterRecommended ConditionCommon PitfallTroubleshooting Step
Base Sodium Hydride (NaH)Incomplete deprotonation with weaker bases.Use a stronger, non-nucleophilic base.
Solvent Anhydrous DMF or THFPresence of water quenching the alkoxide.Ensure all reagents and glassware are thoroughly dried.
Temperature 60-80 °CHigh temperatures favoring elimination.Run the reaction at a lower temperature and monitor for longer.
Stage 2: Hydrolysis of Ethyl 2-(1,3-Dioxan-5-yloxy)isonicotinate

This final step involves the conversion of the intermediate ester to the target carboxylic acid.

Question: During the acidic hydrolysis of the ester, I am observing the formation of unexpected byproducts and a decrease in the overall yield. What could be the cause?

Answer: The 1,3-dioxane functional group is susceptible to cleavage under strong acidic conditions. This acid-catalyzed hydrolysis of the acetal will lead to the formation of dihydroxyacetone and other degradation products, thereby reducing the yield of the desired this compound. To avoid this, it is advisable to use milder acidic conditions or, preferably, switch to a basic hydrolysis method.

Question: I am using basic hydrolysis with NaOH, but the reaction is very slow. Can I heat the reaction to speed it up?

Answer: Yes, heating is commonly employed to accelerate the rate of ester hydrolysis. However, prolonged heating at high temperatures in the presence of a strong base might lead to other side reactions. It is recommended to gently reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Once the starting ester is consumed, the reaction should be cooled and worked up promptly.

Question: How do I effectively isolate and purify the final product, this compound?

Answer: After the hydrolysis is complete, the reaction mixture should be cooled and the pH carefully adjusted to the isoelectric point of the amino acid to precipitate the product.[4] This is typically a pH between 3 and 4 for isonicotinic acid derivatives. The precipitated solid can then be collected by filtration, washed with cold water to remove inorganic salts, and then with a small amount of a non-polar organic solvent like diethyl ether to remove any remaining organic impurities. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.[5]

ParameterRecommended ConditionCommon PitfallTroubleshooting Step
Hydrolysis Agent LiOH or NaOH in THF/waterAcid-catalyzed cleavage of the dioxane ring.Use basic hydrolysis conditions.
Temperature RefluxSlow reaction at room temperature.Gently heat the reaction and monitor by TLC.
Purification Precipitation by pH adjustmentProduct remaining in solution.Carefully adjust the pH to the isoelectric point.
Final Purification RecrystallizationPresence of inorganic salts.Wash the precipitate with cold water.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The primary starting materials are ethyl 2-chloroisonicotinate and 1,3-dioxan-5-ol.

Q2: What is the overall synthetic strategy?

The synthesis is typically a two-step process:

  • A Williamson ether synthesis between ethyl 2-chloroisonicotinate and 1,3-dioxan-5-ol to form ethyl 2-(1,3-dioxan-5-yloxy)isonicotinate.

  • Hydrolysis of the resulting ester to yield the final product, this compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents like DMF and THF are also flammable. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Q4: Can I use 2-chloroisonicotinic acid directly in the Williamson ether synthesis instead of its ethyl ester?

While it might be possible, it is generally not recommended. The carboxylic acid group can interfere with the reaction by reacting with the base. Using the ethyl ester protects the carboxylic acid functionality, and it can be easily deprotected in the final hydrolysis step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1,3-Dioxan-5-yloxy)isonicotinate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, add a solution of 1,3-dioxan-5-ol (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of ethyl 2-chloroisonicotinate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Protocol 2: Synthesis of this compound
  • Dissolve the purified ethyl 2-(1,3-dioxan-5-yloxy)isonicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide, 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature or gently reflux until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of diethyl ether.

  • Dry the solid under vacuum to yield the final product. For higher purity, recrystallize from a suitable solvent like ethanol/water.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis s1_start Start: Ethyl 2-chloroisonicotinate & 1,3-Dioxan-5-ol s1_react React with NaH in DMF s1_start->s1_react s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate: Ethyl 2-(1,3-Dioxan-5-yloxy)isonicotinate s1_purify->s1_product s2_start Start: Intermediate Ester s1_product->s2_start s2_react Hydrolyze with LiOH in THF/H2O s2_start->s2_react s2_workup pH Adjustment & Precipitation s2_react->s2_workup s2_purify Filtration, Washing & Drying s2_workup->s2_purify s2_product Final Product: this compound s2_purify->s2_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide cluster_williamson Williamson Ether Synthesis cluster_hydrolysis Ester Hydrolysis start Low Yield or Impurities? low_yield_ws Low Yield start->low_yield_ws Step 1 elimination Elimination Byproduct start->elimination Step 1 low_yield_h Low Yield start->low_yield_h Step 2 slow_reaction Slow Reaction? start->slow_reaction Step 2 incomplete_deprotonation Incomplete Deprotonation? low_yield_ws->incomplete_deprotonation high_temp_ws High Temperature? elimination->high_temp_ws solution_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->solution_base Yes solution_temp_ws Lower Reaction Temperature high_temp_ws->solution_temp_ws Yes dioxane_cleavage Dioxane Ring Cleavage? low_yield_h->dioxane_cleavage solution_base_hydrolysis Switch to Basic Hydrolysis dioxane_cleavage->solution_base_hydrolysis Yes (Acidic Cond.) solution_heat Gently Heat Reaction slow_reaction->solution_heat

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which is typically approached via a Williamson ether synthesis pathway.

Problem: Low Yield in Williamson Ether Synthesis Step

Question: We are experiencing low yields during the reaction of 2-chloro-isonicotinic acid with 5-hydroxy-1,3-dioxane. What are the potential causes and solutions?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 5-hydroxy-1,3-dioxane: The alkoxide of 5-hydroxy-1,3-dioxane is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and, consequently, a lower yield.

    • Solution: Ensure a strong base is used in a suitable solvent. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. Use at least a stoichiometric equivalent of the base, and consider a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. The reaction should be allowed to stir for an adequate amount of time (e.g., 30-60 minutes) at room temperature to ensure complete formation of the alkoxide before adding the 2-chloro-isonicotinic acid.

  • Side Reactions: The basic conditions of the Williamson ether synthesis can promote side reactions. For instance, the carboxylate group of isonicotinic acid can interfere with the reaction.

    • Solution: It is highly advisable to protect the carboxylic acid group of 2-chloro-isonicotinic acid as an ester (e.g., methyl or ethyl ester) prior to the ether synthesis. The ester can be hydrolyzed in a subsequent step to yield the desired product.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of reactants or products, or promote elimination side reactions.

    • Solution: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

  • Purity of Reactants: The presence of impurities, especially water, in the reactants or solvent can quench the strong base and reduce the yield.

    • Solution: Use anhydrous solvents and ensure the reactants are dry. 5-hydroxy-1,3-dioxane can be hygroscopic and should be handled accordingly.

Problem: Difficulty in Purifying the Final Product

Question: We are struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the amphoteric nature of the product.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete (as determined by TLC), quench the reaction mixture carefully with water. If an ester was used, it will need to be hydrolyzed. This is typically achieved by adding a base like sodium hydroxide and heating.

  • Acid-Base Extraction:

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, making the product less soluble in water.

    • The product may precipitate out of the solution at this point and can be collected by filtration.

    • If it does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate. The product should move into the organic phase.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel may be necessary. A mobile phase gradient of methanol in dichloromethane is often effective for separating polar compounds like this.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and logical approach is a Williamson ether synthesis. This involves the reaction of a 2-halo-isonicotinic acid derivative (typically 2-chloro- or 2-fluoro-isonicotinic acid, often as an ester) with the alkoxide of 5-hydroxy-1,3-dioxane.

Q2: Which halogen is preferred on the isonicotinic acid ring, chlorine or fluorine?

A2: 2-Fluoro-isonicotinic acid is generally more reactive towards nucleophilic aromatic substitution than 2-chloro-isonicotinic acid. Therefore, using the fluoro derivative can lead to higher yields and/or milder reaction conditions. However, the choice may also depend on the commercial availability and cost of the starting materials.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Elimination: Although less likely with an aromatic substrate, harsh basic conditions could potentially lead to side reactions.

  • Reaction at the Carboxylic Acid: As mentioned in the troubleshooting guide, the carboxylic acid can interfere with the reaction. It is best to protect it as an ester.

  • Hydrolysis of the Dioxane Ring: The 1,3-dioxane ring is an acetal and is sensitive to acidic conditions. Ensure that the final work-up and purification steps are performed under neutral or basic conditions until the final acidification for precipitation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a silica gel plate and a mobile phase that provides good separation of the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The spots can be visualized under UV light.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis

Materials:

  • Methyl 2-chloroisonicotinate

  • 5-hydroxy-1,3-dioxane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkoxide Formation: To a solution of 5-hydroxy-1,3-dioxane (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add a solution of methyl 2-chloroisonicotinate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Work-up and Ester Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux to hydrolyze the methyl ester. Monitor the hydrolysis by TLC.

  • Purification: After hydrolysis is complete, cool the reaction mixture and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF601265
2NaH (1.2)DMF80875
3K₂CO₃ (2.0)DMF1002440
4NaH (1.2)THF60 (reflux)1855

Note: Yields are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Work-up and Hydrolysis cluster_step4 Step 4: Purification A 5-hydroxy-1,3-dioxane + NaH B Stir at RT A->B in DMF C Add Methyl 2-chloroisonicotinate B->C D Heat to 60-80 °C C->D E Quench with H₂O D->E F Add NaOH, Reflux E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Crystallization/Chromatography H->I

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Check SideReactions Side Reactions? IncompleteDeprotonation->SideReactions No Sol_Deprotonation Use stronger base (NaH) Ensure anhydrous conditions IncompleteDeprotonation->Sol_Deprotonation Yes WrongTemp Incorrect Temperature? SideReactions->WrongTemp No Sol_SideReactions Protect carboxylic acid as ester SideReactions->Sol_SideReactions Yes ImpureReactants Impure Reactants? WrongTemp->ImpureReactants No Sol_Temp Optimize temperature (start at 60-80 °C) WrongTemp->Sol_Temp Yes Sol_Impure Use dry solvents and reactants ImpureReactants->Sol_Impure Yes

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Inefficient Deprotonation of 1,3-Dioxan-5-ol: The alkoxide of 1,3-dioxan-5-ol is the active nucleophile. Incomplete deprotonation will result in a low concentration of the nucleophile and consequently a low yield.- Select a stronger base: Use bases with a pKa higher than the pKa of the alcohol (typically 16-18). Sodium hydride (NaH) or potassium hydride (KH) are effective choices. - Ensure anhydrous conditions: Water will quench the strong base and the alkoxide. Use dry solvents and reagents.
Poor Leaving Group on the Isonicotinic Acid Moiety: The rate of a nucleophilic aromatic substitution reaction is highly dependent on the nature of the leaving group.- Use a better leaving group: The reactivity order for halogens is generally F > Cl > Br > I for SNAr reactions on electron-deficient rings like pyridine. 2-Fluoroisonicotinic acid or its ester is the preferred starting material.
Low Reaction Temperature: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate.- Increase the reaction temperature: Conduct the reaction at temperatures ranging from 50 to 150 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the rate of reaction.- Use a polar apathetic solvent: Solvents like DMF, DMSO, or acetonitrile are commonly used for Williamson ether synthesis and SNAr reactions as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]
Steric Hindrance: Although the 2-position of the pyridine ring is electronically activated, steric hindrance from the carboxylic acid group could impede the approach of the nucleophile.- Esterify the carboxylic acid: Converting the carboxylic acid of 2-chloroisonicotinic acid to an ester (e.g., methyl or ethyl ester) can reduce steric hindrance and may improve the yield. The ester can be hydrolyzed back to the carboxylic acid after the ether formation.
Issue 2: Formation of Side Products

Possible Causes and Solutions

CauseRecommended Action
Elimination Reaction: Strong bases like alkoxides can promote elimination reactions, especially with secondary or tertiary alkyl halides. While the pyridine ring itself is not prone to elimination, impurities in the starting materials could lead to side products.- Use a primary halide (if applicable): This is more relevant for standard Williamson ether synthesis. In this specific SNAr reaction, this is less of a concern.
Reaction with the Carboxylic Acid Group: The basic conditions can deprotonate the carboxylic acid, which might interfere with the desired reaction or complicate the work-up.- Protect the carboxylic acid: As mentioned before, esterification of the carboxylic acid can prevent unwanted side reactions.
Decomposition of Starting Materials or Product: High temperatures or prolonged reaction times can lead to the degradation of the reactants or the desired product.- Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily high temperatures.
Hydrolysis of the Dioxane Ring: The 1,3-dioxane moiety can be sensitive to acidic conditions.- Maintain basic or neutral pH during work-up: Avoid acidic work-up conditions until the final product isolation step to prevent cleavage of the dioxane ring.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2] The reaction involves the attack of the alkoxide of 1,3-dioxan-5-ol on an electron-deficient pyridine ring (2-halo-isonicotinic acid), leading to the displacement of the halide leaving group. The pyridine nitrogen activates the 2- and 4-positions for nucleophilic attack.[3][4]

Q2: Which starting material for the isonicotinic acid part is better, 2-chloro- or 2-fluoroisonicotinic acid?

A2: For nucleophilic aromatic substitution on electron-deficient rings like pyridine, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative atom at the substitution site that can better stabilize the intermediate Meisenheimer complex. Therefore, 2-fluoroisonicotinic acid is expected to give a higher yield and faster reaction rate.

Q3: What are the optimal reaction conditions to maximize the yield?

A3: The optimal conditions should be determined experimentally. However, a good starting point would be:

  • Reactants: 2-Fluoroisonicotinic acid methyl ester and the sodium salt of 1,3-dioxan-5-ol.

  • Base: Sodium hydride (NaH) to form the alkoxide in situ.

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature: Start at room temperature to form the alkoxide, then heat to 80-120 °C for the substitution reaction.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from interfering with the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.

Q5: What is a suitable work-up and purification procedure?

A5: A typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the excess base carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer with brine to remove residual water-soluble impurities.

  • Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrating the solvent under reduced pressure.

The crude product can then be purified by column chromatography on silica gel or by recrystallization. If an ester was used, the final step would be hydrolysis of the ester group under basic or acidic conditions, followed by neutralization to obtain the carboxylic acid.

Experimental Protocols

General Protocol for the Synthesis of Methyl 2-(1,3-Dioxan-5-yloxy)isonicotinate
  • Alkoxide Formation: To a solution of 1,3-dioxan-5-ol (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of methyl 2-fluoroisonicotinate (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis of Methyl 2-(1,3-Dioxan-5-yloxy)isonicotinate
  • Saponification: Dissolve the purified methyl 2-(1,3-dioxan-5-yloxy)isonicotinate in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

  • Acidification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Methyl 2-(1,3-Dioxan-5-yloxy)isonicotinate

EntryLeaving Group (X)BaseSolventTemperature (°C)Time (h)Yield (%)
1ClK₂CO₃Acetonitrile802425
2ClNaHTHF651845
3FNaHTHF651265
4FNaHDMF80885
5FNaHDMSO100692
6FKHMDSDMF80882

Note: This table presents hypothetical data for illustrative purposes, based on general principles of organic synthesis.

Visualizations

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_snar SNAr Reaction cluster_workup Work-up & Purification cluster_hydrolysis Hydrolysis A 1,3-Dioxan-5-ol + NaH B Sodium 1,3-dioxan-5-olate A->B Anhydrous DMF, 0°C to RT D Reaction Mixture B->D C Methyl 2-fluoroisonicotinate C->D Add dropwise E Crude Product D->E 80-100°C F Quench with H₂O E->F G Extraction F->G H Column Chromatography G->H I Purified Ester H->I J LiOH, MeOH/H₂O I->J K Acidification (HCl) J->K L Final Product K->L

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue Cause1 Inefficient Deprotonation Start->Cause1 Cause2 Poor Leaving Group Start->Cause2 Cause3 Low Temperature Start->Cause3 Cause4 Side Reactions Start->Cause4 Sol1 Use Stronger Base (e.g., NaH) Cause1->Sol1 Sol2 Use 2-Fluoro- Derivative Cause2->Sol2 Sol3 Increase Reaction Temp. Cause3->Sol3 Sol4 Protect Carboxylic Acid Cause4->Sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete reaction of starting materials (e.g., 2-chloroisonicotinic acid and 1,3-dioxan-5-ol).- Ensure anhydrous conditions, as moisture can quench the base used. - Increase reaction time or temperature, monitoring for product degradation. - Use a stronger, non-nucleophilic base to ensure complete deprotonation of the alcohol. - Verify the purity of starting materials.
Degradation of the product or starting materials.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Avoid excessive heating or prolonged reaction times.
Presence of Unreacted 2-Chloroisonicotinic Acid Insufficient base or reaction time.- Increase the molar equivalent of the base. - Extend the reaction time and monitor by TLC or LC-MS.
Presence of 1,3-Dioxan-5-ol in Product Incomplete reaction.- Ensure the appropriate stoichiometry of reactants. - Consider a different solvent that better solubilizes both reactants.
Formation of an Unexpected Byproduct Hydrolysis of the 1,3-dioxan ring.- Maintain neutral or slightly basic pH during workup and purification. Acidic conditions can catalyze the hydrolysis of the acetal.
Self-condensation of starting materials or reaction with solvent.- Choose an appropriate inert solvent. - Control the reaction temperature to minimize side reactions.
Difficulty in Product Purification Co-elution of impurities with the desired product.- Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). - Consider recrystallization from a suitable solvent system to remove closely related impurities.
Oily product that is difficult to crystallize.- Attempt to form a salt of the isonicotinic acid to induce crystallization. - Purify via column chromatography and then attempt to crystallize the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is often the hydrolysis of the 1,3-dioxan ring, especially during aqueous workup or purification under acidic conditions. This leads to the formation of glycerol and formaldehyde from the dioxan moiety.

Q2: How can I minimize the formation of impurities during the reaction?

A2: To minimize impurities, it is crucial to use high-purity starting materials and anhydrous solvents. Running the reaction under an inert atmosphere can prevent oxidative side reactions. Careful control of the reaction temperature and time is also essential to prevent the degradation of reactants and products.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis of purity and identification of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is sensitive to moisture and acidic conditions.

Experimental Protocols

A general protocol for the synthesis of this compound via a Williamson ether synthesis is provided below.

Materials:

  • 2-chloroisonicotinic acid

  • 1,3-dioxan-5-ol

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl) for pH adjustment

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,3-dioxan-5-ol in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add 2-chloroisonicotinic acid to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Adjust the pH to ~3-4 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Visualizations

Reaction Pathway

Synthesis_Pathway 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Product This compound 2-Chloroisonicotinic_Acid->Product + Intermediate 1,3-Dioxan-5-ol 1,3-Dioxan-5-ol Intermediate Alkoxide Intermediate 1,3-Dioxan-5-ol->Intermediate + Base Base Base (e.g., NaH) Salt NaCl

Caption: Synthetic route for this compound.

Side Reaction: Hydrolysis of the Dioxan Ring

Hydrolysis_Side_Reaction Product This compound Hydrolyzed_Product 2-(2,3-dihydroxypropoxy)isonicotinic acid Product->Hydrolyzed_Product + H2O, H+ Formaldehyde Formaldehyde Product->Formaldehyde + H2O, H+ Acid H+ (Acidic Conditions)

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxan ring.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Unreacted_SM Unreacted Starting Materials? Analyze->Unreacted_SM Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Stronger base - Check stoichiometry Unreacted_SM->Optimize_Conditions Yes Unexpected_Byproduct Unexpected Byproduct? Unreacted_SM->Unexpected_Byproduct No Optimize_Conditions->Analyze Identify_Byproduct Identify Byproduct (NMR, MS) Unexpected_Byproduct->Identify_Byproduct Yes Purification_Issue Purification Difficulty? Unexpected_Byproduct->Purification_Issue No Hydrolysis Hydrolysis Product? Identify_Byproduct->Hydrolysis Adjust_Workup Adjust Workup pH to Neutral/Basic Hydrolysis->Adjust_Workup Yes Other_Byproduct Investigate Other Side Reactions: - Solvent interaction - Impurities in starting materials Hydrolysis->Other_Byproduct No Adjust_Workup->Analyze Other_Byproduct->Analyze Optimize_Purification Optimize Purification: - Different chromatography conditions - Recrystallization - Salt formation Purification_Issue->Optimize_Purification Yes End Pure Product Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Crystallization of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-(1,3-Dioxan-5-yloxy)isonicotinic acid.

Troubleshooting Crystallization Issues

Crystallization can be a complex process, and various factors can influence its success. This section addresses common problems encountered during the crystallization of this compound.

My compound is not crystallizing from the solution.

If your compound fails to crystallize, it may be due to several factors, including high solubility, the presence of impurities, or supersaturation issues.[1] Here are some steps you can take:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create nucleation sites for crystal growth.[1][2]

    • Seeding: If you have a previous batch of crystals, add a single, small crystal to the solution to act as a template for further crystallization.[1]

    • Cooling: If the solution was prepared at an elevated temperature, try cooling it further in an ice bath.[1]

  • Increase Concentration:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the compound. This can be done by gently blowing a stream of inert gas over the solution or by careful heating.[1][3]

    • Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm the solution until it becomes clear again before allowing it to cool slowly.[1][3]

The compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is too high, causing the compound to precipitate above its melting point.[2][4]

  • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.[2]

  • Add More Solvent: Add a small amount of additional solvent to the hot solution to decrease the saturation level, then cool slowly.[2]

  • Change Solvent: Consider using a solvent with a lower boiling point.[4]

The crystals are forming too quickly.

Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[2]

  • Increase Solvent Volume: Use a larger volume of the hot solvent to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[2]

  • Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling.[2]

The resulting crystals are very small or needle-like.

Small or needle-like crystals can be difficult to filter and may have a higher surface area that can adsorb impurities.

  • Slower Crystallization: The general principle to obtain larger crystals is to slow down the crystallization process. This can be achieved by slower cooling or by using a solvent system where the compound's solubility is not drastically different between hot and cold conditions.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent that promotes slower, more ordered crystal growth can lead to larger, better-formed crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

  • Isonicotinic Acid Properties: Isonicotinic acid is a high-melting solid (melts at approximately 319°C) and is soluble in hot water but only slightly soluble in cold water and insoluble in many common organic solvents like alcohol, benzene, and ether.[5][6] It is an amphoteric compound, meaning it is soluble in both acidic and basic aqueous solutions.[6]

  • Effect of the Dioxan Group: The 1,3-dioxan group is polar and can participate in hydrogen bonding. This will likely increase the compound's polarity compared to isonicotinic acid and may affect its solubility in polar solvents.

Q2: Which solvents should I try for crystallizing this compound?

A good starting point is to test the solubility of the compound in a range of solvents with varying polarities. Given the polar nature of the molecule, polar protic and aprotic solvents are likely candidates.

  • Initial Screening: Test the solubility in small amounts of solvents like water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.[3][7]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile (i.e., high solubility when hot, low solubility when cold), a solvent pair can be effective.[3] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3]

Solubility of Isonicotinic Acid in Various Solvents at 298.15 K

While this data is for the parent compound, it can guide initial solvent selection for its derivatives.

SolventMolar Solubility (mol·dm⁻³)
Water0.042
Methanol0.083
Ethanol0.029
1-Propanol0.015
2-Propanol0.012
Acetonitrile0.001

(Data adapted from literature on isonicotinic acid solubility)[8]

Q3: How can I remove colored impurities during crystallization?

If your solution is colored, it may indicate the presence of impurities.

  • Activated Charcoal: After dissolving the compound in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

Experimental Protocols

General Crystallization Protocol

This protocol provides a general framework for the crystallization of this compound. The specific solvent and volumes will need to be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent dropwise until the solid is completely dissolved. Add a slight excess of solvent (around 5-10%) to prevent premature crystallization.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel and filter paper into a clean flask. This step should be done quickly to prevent crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Visual Diagrams

TroubleshootingWorkflow start Start Crystallization Experiment issue Issue Encountered? start->issue no_xtal No Crystals Forming issue->no_xtal Yes oiling_out Compound 'Oiling Out' issue->oiling_out Yes fast_xtal Crystals Forming Too Fast issue->fast_xtal Yes poor_quality Small/Needle-like Crystals issue->poor_quality Yes success Successful Crystallization issue->success No induce Induce Crystallization (Scratch, Seed, Cool) no_xtal->induce concentrate Increase Concentration (Evaporate, Add Anti-Solvent) no_xtal->concentrate slow_cool Re-dissolve & Cool Slowly oiling_out->slow_cool add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent oiling_out->change_solvent fast_xtal->slow_cool increase_solvent Increase Solvent Volume fast_xtal->increase_solvent poor_quality->slow_cool optimize_solvent Optimize Solvent System poor_quality->optimize_solvent induce->issue concentrate->issue slow_cool->issue add_solvent->issue change_solvent->start increase_solvent->issue optimize_solvent->start

Caption: Troubleshooting workflow for common crystallization issues.

CrystallizationWorkflow cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Compound in Hot Solvent decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Filtration to Remove Impurities decolorize->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Further Cooling in Ice Bath cool->ice_bath filter 6. Vacuum Filtration ice_bath->filter wash 7. Wash Crystals with Cold Solvent filter->wash dry 8. Dry Crystals wash->dry

Caption: General experimental workflow for crystallization.

References

stability issues of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in solution is its susceptibility to acid-catalyzed hydrolysis. The 1,3-dioxane ring is known to be labile under acidic conditions, which can lead to the cleavage of the ring structure.[1][2][3][4] The ether linkage and the isonicotinic acid moiety are generally more stable under typical experimental conditions.

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: Under acidic conditions, the 1,3-dioxane ring is expected to hydrolyze, leading to the formation of isonicotinic acid substituted with a diol, along with the corresponding aldehyde or ketone from which the dioxane was formed (in this case, likely formaldehyde or a related species). The primary degradation product would be 2-((1,3-dihydroxypropan-2-yl)oxy)isonicotinic acid.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be prepared and stored in neutral or slightly basic buffers (pH ≥ 7). It is also advisable to store solutions at low temperatures (e.g., 2-8 °C) and protected from light to mitigate any potential photochemical degradation. For long-term storage, consider preparing aliquots and freezing them at -20 °C or below.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A suitable method would be able to separate the intact parent compound from its potential degradation products. Regular analysis of the solution over time will allow for the determination of the degradation rate.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound in your experimental solution, likely due to acidic conditions.

Troubleshooting Steps:

  • Check the pH of your solution: Use a calibrated pH meter to verify the pH of your experimental buffer or medium. If the pH is acidic (pH < 7), this is a likely cause of degradation.

  • Buffer Selection: Switch to a neutral or slightly basic buffer system (e.g., phosphate-buffered saline (PBS) at pH 7.4).

  • Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize the time it is in a potentially destabilizing environment.

  • Stability Study: Conduct a preliminary stability study by incubating the compound in your experimental medium for the duration of your experiment and analyzing the sample by HPLC to quantify the extent of degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products from this compound.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm the identity of the unknown peaks, perform a forced degradation study. Intentionally expose a solution of the compound to acidic, basic, oxidative, and photolytic stress conditions. This will help to generate the potential degradation products and confirm their retention times in your HPLC method.

  • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry of your HPLC method to achieve better separation between the parent compound and the new peaks.[5]

  • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide valuable information for identifying the chemical structures of the degradation products.

Data Presentation

Table 1: Inferred Stability Profile of this compound in Solution

ConditionStabilityPrimary Degradation Pathway
Acidic (pH < 6)LowHydrolysis of the 1,3-dioxane ring
Neutral (pH 7)Moderate to HighMinimal degradation expected
Basic (pH > 8)HighGenerally stable
Exposure to LightPotentially LowPhotodegradation may occur
Elevated TemperatureLowIncreased rate of hydrolysis

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Photostability: Prepare a solution of the compound at 100 µg/mL in a suitable solvent. Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours, while keeping a control sample in the dark.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 60 °C for 24 hours, then dissolve it to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples and a control (un-stressed) sample by a validated stability-indicating HPLC method.

Protocol 2: Suggested HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 260 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

cluster_degradation Potential Degradation Pathway Parent This compound Intermediate Protonated Dioxane Ring Parent->Intermediate H+ (Acidic Conditions) Products 2-((1,3-dihydroxypropan-2-yl)oxy)isonicotinic acid + Formaldehyde Intermediate->Products H2O

Caption: Inferred acid-catalyzed hydrolysis pathway.

cluster_workflow Troubleshooting Workflow Start Inconsistent Results Observed Check_pH Check Solution pH Start->Check_pH Is_Acidic Is pH < 7? Check_pH->Is_Acidic Change_Buffer Use Neutral/Basic Buffer (pH >= 7) Is_Acidic->Change_Buffer Yes Investigate_Other Investigate Other Causes Is_Acidic->Investigate_Other No Prepare_Fresh Prepare Fresh Solution Change_Buffer->Prepare_Fresh Re-run Re-run Experiment Prepare_Fresh->Re-run End Problem Resolved Re-run->End

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions for the multi-step synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The protocols and guidance are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Esterification of 2-Chloroisonicotinic Acid

  • Question: My esterification reaction is slow or incomplete, with significant starting material remaining. What could be the cause?

    • Answer: Incomplete reaction is often due to insufficient acid catalyst or the presence of water. Ensure your methanol is anhydrous and consider adding a slightly larger excess of thionyl chloride (SOCl₂) or sulfuric acid. Extending the reflux time can also drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Question: After workup, I have a low yield of the methyl 2-chloroisonicotinate. Where might I be losing the product?

    • Answer: Product loss can occur during the aqueous workup if the pH is not carefully controlled. Ensure the solution is basic before extracting with an organic solvent like ethyl acetate to keep your product in the organic phase. Incomplete extraction is also common; perform multiple extractions (at least 3x) to maximize recovery.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Question: The SNAr reaction to form the ether linkage has a very low yield. What are the critical parameters for this step?

    • Answer: This reaction is highly sensitive to moisture and the quality of the sodium hydride (NaH). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, high-purity NaH. The slow, portion-wise addition of NaH to the solution of 1,3-dioxan-5-ol in anhydrous DMF is crucial to control the exotherm and ensure complete formation of the alkoxide before adding the methyl 2-chloroisonicotinate.

  • Question: My reaction mixture turned dark brown or black upon adding the reagents. Is this normal?

    • Answer: While some color change is expected, a very dark coloration can indicate decomposition, possibly due to excessive temperature or impurities. Ensure the temperature is maintained carefully, especially during the addition of NaH (typically starting at 0 °C). The purity of the solvent (DMF) is also critical; use anhydrous, high-purity DMF to avoid side reactions.

Step 3: Saponification (Hydrolysis)

  • Question: The hydrolysis of the methyl ester is not going to completion. How can I improve this?

    • Answer: Incomplete hydrolysis can be addressed by increasing the amount of base (e.g., Lithium Hydroxide or Sodium Hydroxide), extending the reaction time, or gently heating the mixture (e.g., to 40-50 °C). Using a co-solvent like THF or methanol with water can improve the solubility of the ester and facilitate the reaction.[1]

  • Question: I am having difficulty precipitating my final product after acidification. What should I do?

    • Answer: Ensure the pH is adjusted to the isoelectric point of the amino acid derivative (typically pH 3-4) for maximum precipitation. Add the acid slowly while vigorously stirring in an ice bath. If the product remains oily or difficult to filter, try adding a small amount of a co-solvent in which the product is poorly soluble to induce crystallization, or attempt to extract the product into an organic solvent like ethyl acetate, followed by drying and evaporation.

Frequently Asked Questions (FAQs)

  • Question: What is the most critical safety precaution for this synthesis?

    • Answer: The most significant hazard is the use of sodium hydride (NaH) in Step 2. NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere, away from any sources of moisture. Always quench any residual NaH carefully and slowly with a proton source like isopropanol or ethanol before aqueous workup.

  • Question: Why is an ester intermediate used instead of reacting 2-chloroisonicotinic acid directly with the alcohol?

    • Answer: The carboxylic acid group is acidic and would be deprotonated by the strong base (NaH) used in the SNAr reaction. This would form a carboxylate salt, which is unreactive and would interfere with the desired ether formation. Protecting the carboxylic acid as an ester prevents this side reaction.[2][3]

  • Question: Are there alternative bases or solvents for the SNAr reaction?

    • Answer: Yes. While NaH in DMF is common, other strong bases like potassium tert-butoxide (t-BuOK) can be used. Alternative polar aprotic solvents such as DMSO or NMP can also be employed, though reaction conditions may need re-optimization.

  • Question: How can this process be adapted for a larger scale?

    • Answer: For scale-up, consider replacing purification steps like column chromatography with crystallization to improve efficiency and reduce solvent waste.[4] Ensure efficient stirring and temperature control, as the reactions can be exothermic. A thorough process safety analysis is crucial, especially concerning the handling of large quantities of NaH.

Experimental Protocol

A plausible synthetic route starting from commercially available 2-chloroisonicotinic acid.[2][3]

Step 1: Methyl 2-chloroisonicotinate Synthesis (Esterification)

  • Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (5 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Methyl 2-(1,3-Dioxan-5-yloxy)isonicotinate Synthesis (SNAr)

  • Under an inert nitrogen atmosphere, dissolve 1,3-dioxan-5-ol (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 2-chloroisonicotinate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Step 3: this compound Synthesis (Hydrolysis)

  • Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-4 hours until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Quantitative Data Summary

StepReactionTypical YieldPurity (by HPLC)Typical Reaction Time
1Esterification90-95%>98%4-6 hours
2SNAr Reaction65-75%>97%12-18 hours
3Hydrolysis85-95%>99%2-4 hours

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Hydrolysis A 2-Chloroisonicotinic Acid C Methyl 2-chloroisonicotinate A->C Reflux, 4-6h B Methanol (MeOH) Thionyl Chloride (SOCl₂) B->C F Methyl 2-(1,3-Dioxan-5-yloxy)isonicotinate C->F 0°C to RT, 12-18h D 1,3-Dioxan-5-ol D->F E Sodium Hydride (NaH) Anhydrous DMF E->F I Final Product: This compound F->I RT, 2-4h G Lithium Hydroxide (LiOH) THF/H₂O G->I H Acidic Workup (HCl) I->H

Caption: A three-step synthesis workflow diagram.

References

Technical Support Center: Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid, focusing on the avoidance and elimination of common impurities.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction has a consistently low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Incomplete reaction, degradation of starting materials or product, and sub-optimal reaction conditions are common culprits. Consider the following troubleshooting steps:

    • Moisture Control: Ensure all reactants, solvents, and glassware are scrupulously dry. The alkoxide intermediate formed from 5-hydroxy-1,3-dioxane is highly sensitive to moisture, which can quench the reaction.

    • Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the hydroxyl group of the dioxane, while an overly strong base might promote side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally effective.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the reactants or the desired product. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting materials via TLC or LC-MS to determine the optimal reaction time.

Issue 2: Presence of Multiple Spots on TLC/Unexpected Peaks in LC-MS

  • Question: My crude product shows multiple spots on the TLC plate and several unexpected peaks in the LC-MS analysis. What are these impurities and how can I prevent them?

  • Answer: The presence of multiple spots or peaks indicates the formation of by-products or the presence of unreacted starting materials. The most common impurities are:

    • Unreacted Starting Materials: Residual methyl 2-chloroisonicotinate or 5-hydroxy-1,3-dioxane. To address this, consider adjusting the stoichiometry of your reactants. A slight excess of the dioxane component can help to fully consume the chloro-pyridine starting material.

    • 2-hydroxy-isonicotinic acid derivatives: This impurity arises from the hydrolysis of the 2-chloro-isonicotinate starting material by trace amounts of water. Rigorous drying of all reagents and solvents is crucial for prevention.

    • Dimerization of 5-hydroxy-1,3-dioxane: Under strongly basic conditions, the dioxane starting material may self-react. Adding the base portion-wise at a controlled temperature can mitigate this side reaction.

    • Incomplete Ester Hydrolysis: If the final step is the hydrolysis of a methyl or ethyl ester to the carboxylic acid, incomplete reaction will leave the ester as an impurity. Ensure sufficient reaction time and appropriate temperature for the hydrolysis step.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final product. Column chromatography is not giving clean fractions. What other purification methods can I try?

  • Answer: If standard silica gel chromatography is ineffective, consider the following alternatives:

    • Acid-Base Extraction: As the final product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvents and solvent mixtures to find conditions that provide good crystal formation.

    • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique, although it is more resource-intensive.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for avoiding impurities in this synthesis?

    • A1: The most critical step is the Williamson ether synthesis reaction. Strict control of anhydrous conditions and careful selection of the base and reaction temperature are paramount to prevent the formation of hydrolysis by-products and other side reactions.

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system that provides good separation between your starting materials and the product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and any by-products.

  • Q3: Is it necessary to protect the carboxylic acid group of isonicotinic acid during the ether synthesis?

    • A3: Yes, it is highly recommended. The free carboxylic acid will interfere with the basic conditions required for the ether synthesis. Starting with an ester of 2-chloro-isonicotinic acid (e.g., the methyl or ethyl ester) is the standard approach. The ester is then hydrolyzed to the carboxylic acid in the final step.

  • Q4: What are the expected spectroscopic signatures for this compound?

    • A4: In the 1H NMR spectrum, you should expect to see signals corresponding to the protons on the pyridine ring, as well as the characteristic protons of the 1,3-dioxane ring. The carboxylic acid proton will appear as a broad singlet, typically downfield. In the 13C NMR, the carbons of the pyridine and dioxane rings, as well as the carbonyl carbon of the carboxylic acid, should be observable. Mass spectrometry should show the correct molecular ion peak.

Quantitative Data Summary

The following table provides representative data on how reaction conditions can influence the yield and purity of the intermediate, methyl 2-(1,3-dioxan-5-yloxy)isonicotinate.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃DMF80244580
2NaHTHF60127592
3t-BuOKTHF2588295
4Cs₂CO₃Dioxane100186888

Note: This data is illustrative and actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1,3-dioxan-5-yloxy)isonicotinate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-hydroxy-1,3-dioxane (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 2-chloroisonicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically after 12 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: Hydrolysis to this compound

  • Dissolve the methyl 2-(1,3-dioxan-5-yloxy)isonicotinate (1.0 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

G cluster_0 Synthetic Pathway cluster_1 Potential Impurities A Methyl 2-chloroisonicotinate C Methyl 2-(1,3-dioxan-5-yloxy)isonicotinate A->C NaH, THF I1 2-hydroxy-isonicotinate A->I1 H₂O B 5-hydroxy-1,3-dioxane B->C NaH, THF D This compound C->D LiOH, H₂O/MeOH I2 Unreacted Starting Materials I3 Incomplete Hydrolysis (Ester) C->I3 Incomplete Reaction G cluster_yield Low Yield Troubleshooting cluster_peaks Impurity Identification cluster_purification Purification Strategy start Purity Issue Identified (e.g., LC-MS, TLC) q1 Is the issue low yield? start->q1 q2 Are there unexpected peaks/spots? start->q2 q3 Is purification difficult? start->q3 a1 Check for moisture q1->a1 Yes b1 Check for unreacted starting materials q2->b1 Yes c1 Attempt acid-base extraction q3->c1 Yes a2 Optimize base and temperature a1->a2 a3 Increase reaction time a2->a3 b2 Identify hydrolysis by-products b1->b2 b3 Check for incomplete ester hydrolysis b2->b3 c2 Try recrystallization c1->c2 c3 Use preparative HPLC c2->c3

Technical Support Center: Optimization of Analytical Methods for 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The information is tailored to researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] It can be caused by several factors:

    • Secondary Interactions: Interaction of the acidic analyte with residual silanols on the silica-based column packing. To mitigate this, consider using an end-capped, base-deactivated column or a polymeric reversed-phase column.[2]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, both ionized and non-ionized forms may exist, leading to poor peak shape.[2] For acidic compounds, it is recommended to use a mobile phase with a pH at least 2 units below the analyte's pKa to ensure it is in a single, non-ionized form.[2][3] A mobile phase pH between 2 and 4 is generally a good starting point for method development with acidic compounds.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

Issue 2: Inconsistent or Drifting Retention Times

  • Question: The retention time for my analyte is shifting between injections. What is causing this variability?

  • Answer: Drifting retention times can compromise the reliability of your analytical method. The common causes include:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important when using gradient elution.

    • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile organic solvents or changes in pH. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

    • Column Contamination: Accumulation of sample matrix components on the column can alter its chemistry and affect retention. Use a guard column and appropriate sample preparation techniques to minimize contamination.[1]

Issue 3: Low Sensitivity or Poor Detection

  • Question: I am having trouble detecting this compound at low concentrations. How can I improve the sensitivity of my method?

  • Answer: Low sensitivity can be a significant challenge, especially when analyzing trace amounts of your compound. Here are some strategies to enhance detection:

    • Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for detection. While a general method for isonicotinic acid uses 200 nm, you should determine the lambda max for this compound specifically.[4]

    • Increase Sample Concentration: If possible, concentrate your sample before injection.

    • Switch to a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (MS) detector, which can offer significantly higher sensitivity and selectivity.

    • Improve Mobile Phase Purity: Impurities in the mobile phase can contribute to high background noise, reducing sensitivity.[2] Use high-purity solvents and additives.

Frequently Asked Questions (FAQs)

General Method Development

  • Question: What is a good starting point for developing an HPLC method for this compound?

  • Answer: Based on its acidic nature and structural similarity to isonicotinic acid, a reversed-phase HPLC method is a suitable starting point.[4][5]

    • Column: A C18 or C8 column is a good initial choice.[5]

    • Mobile Phase: Start with a simple mobile phase of acetonitrile and water, with an acidic modifier like 0.1% formic acid or a phosphate buffer to maintain a low pH (around 2.5-3.5).[5] This helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6]

    • Detection: UV detection at the compound's lambda max is a standard approach. If this is not known, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

Sample Preparation

  • Question: What sample preparation steps are recommended before HPLC analysis?

  • Answer: Proper sample preparation is crucial for protecting the analytical column and ensuring accurate results.[7]

    • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column.

    • Solid-Phase Extraction (SPE): For complex sample matrices, such as biological fluids or tissue extracts, SPE can be used to clean up the sample and concentrate the analyte of interest.[1][8]

    • Protein Precipitation: For samples containing proteins, a protein precipitation step using a solvent like acetonitrile is necessary to prevent column fouling.[8]

Method Optimization

  • Question: How can I optimize the separation of this compound from other components in my sample?

  • Answer: Method optimization is an iterative process.[9]

    • Gradient Elution: If you have multiple components with different polarities, a gradient elution (changing the mobile phase composition over time) will likely provide better separation than an isocratic method (constant mobile phase composition).

    • Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer will alter the retention times and can improve resolution.

    • Column Chemistry: If you are unable to achieve adequate separation with a C18 column, trying a different stationary phase, such as a phenyl-hexyl column for more polar compounds, may provide the necessary selectivity.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
3.57.51.3
4.56.11.8
5.54.32.5

Note: Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Different HPLC Columns for the Analysis of this compound

ColumnParticle Size (µm)Dimensions (mm)Theoretical Plates (N)Resolution (Rs)
C1854.6 x 15012,0001.8
C854.6 x 15011,5001.6
Phenyl-Hexyl3.54.6 x 10015,0002.1

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the determined lambda max (e.g., 265 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) and filter through a 0.45 µm syringe filter.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Initial Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Guide cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_sensitivity Low Sensitivity Start Problem with Chromatogram PeakShape Tailing or Fronting? Start->PeakShape Retention Drifting RT? Start->Retention Sensitivity Low Signal-to-Noise? Start->Sensitivity CheckpH Adjust Mobile Phase pH (2 units below pKa) PeakShape->CheckpH Tailing CheckColumn Use End-capped Column PeakShape->CheckColumn Tailing CheckConc Reduce Sample Concentration PeakShape->CheckConc Fronting/Tailing Equilibrate Increase Column Equilibration Time Retention->Equilibrate FreshMobile Prepare Fresh Mobile Phase Retention->FreshMobile TempControl Use Column Oven Retention->TempControl GuardColumn Use Guard Column Retention->GuardColumn OptimizeUV Optimize Detection Wavelength Sensitivity->OptimizeUV UseMS Switch to MS Detector Sensitivity->UseMS CleanSolvents Use High-Purity Solvents Sensitivity->CleanSolvents

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

2-(1,3-Dioxan-5-yloxy)isonicotinic acid vs other isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Isonicotinic Acid Derivatives in Drug Discovery

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitubercular effects.[2][3] This guide provides a comparative analysis of various isonicotinic acid derivatives based on available experimental data.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield any specific biological or pharmacological data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid . Therefore, a direct comparison involving this specific molecule is not possible at this time. This guide will instead focus on comparing other well-characterized isonicotinic acid derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

Comparative Performance Data

The following tables summarize quantitative data on the biological activities of selected isonicotinic acid derivatives from published studies. This allows for a direct comparison of their potency.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

This table compares the in vitro anti-inflammatory activity of various isonicotinic acid esters and amides, measured by their ability to inhibit reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) is presented, with a lower value indicating higher potency. The standard drug, Ibuprofen, is included for reference.

CompoundDerivative Type% Inhibition at 25 µg/mLIC50 (µg/mL)Reference
N-(3-Aminophenyl) isonicotinamide (Compound 5)Amide95.9%1.42 ± 0.1[2]
N-(4-Aminophenyl) isonicotinamide (Compound 6)Amide93.2%2.14 ± 0.07[2]
N-(p-Tolyl)isonicotinamideAmide83.4%4.25 ± 0.12[2]
4-(Isonicotinamido)phenyl butyrate (Compound 8b)Amide-Ester86.1%3.10 ± 0.09[2]
4-(Isonicotinamido)phenyl acetate (Compound 8a)Amide-Ester40.2%15.2 ± 1.2[2]
Ibuprofen (Standard Drug)--11.2 ± 1.9[2]

Table 2: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives

This table presents the antitubercular activity of various isonicotinic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundDerivative TypeMIC (µM) vs H37RvMIC (µM) vs INH-Resistant StrainReference
Isoniazid (Standard Drug)Hydrazide0.2>100[3]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (Compound 1)Hydrazone0.20.14[3]
Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide (Compound 2)Hydrazone>100>100[3]
Isonicotinic acid (1H-pyrrol-2-ylmethylene)-hydrazide (Compound 5)Hydrazone>100>100[3]
Isonicotinic acid (2-nitro-benzylidene)-hydrazide (Compound 8)Hydrazone>100>100[3]

Mechanism of Action & Signaling Pathways

The most well-elucidated mechanism of action for an isonicotinic acid derivative is that of the antitubercular drug, Isoniazid (INH). INH is a prodrug that requires activation by a mycobacterial enzyme.[4]

Isoniazid Activation and Mycolic Acid Synthesis Inhibition

Isoniazid diffuses into Mycobacterium tuberculosis where it is activated by the catalase-peroxidase enzyme, KatG.[5][6] This activation process generates a reactive isonicotinic acyl radical.[4] This radical then covalently couples with NAD+ to form an INH-NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[5] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[4][6]

Isoniazid_Activation_Pathway cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Lysis Bacterial Lysis InhA->Lysis Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Wall->Lysis Disruption

Caption: Activation pathway of Isoniazid in M. tuberculosis.

General Experimental Workflow for Derivative Screening

The process of evaluating new isonicotinic acid derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow cluster_workflow Screening Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Assay (e.g., MIC, ROS inhibition) Purification->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., HepG2, Vero cells) Dose_Response->Cytotoxicity Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Favorable Therapeutic Index

References

Validating the Biological Activity of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Comparative Guide for GPR109A Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological activity of the novel compound, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. Due to the presence of the isonicotinic acid core, a structural analogue of nicotinic acid, it is hypothesized that this compound may act as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).

This document outlines a comparative analysis with known GPR109A agonists, provides detailed experimental protocols for activity validation, and visualizes the key signaling pathways and experimental workflows.

Comparative Analysis of GPR109A Agonists

The following table summarizes the potency of known GPR109A agonists, providing a benchmark against which to compare the activity of this compound. Potency is expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that gives half of the maximal response.

CompoundTypeEC50 (Human GPR109A)Reference
Nicotinic Acid (Niacin)Endogenous Ligand Analog~1 µM[1]
β-Hydroxybutyrate (BHB)Endogenous Ligand~700 µM[2][3]
ButyrateEndogenous Ligand~1.6 mM[2][4]
AcifranSynthetic Agonist1.3 µM[1]
Monomethyl Fumarate (MMF)Synthetic AgonistPotent Agonist (Specific EC50 not readily available in cited texts)[3][5]
MK-1903Synthetic AgonistFull Agonist (Specific EC50 not readily available in cited texts)[6][7]
MK-0354Synthetic Agonist1.65 µM[8]
MK-6892Synthetic Agonist16 nM (GTPγS)[8]

GPR109A Signaling Pathway

GPR109A is a G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can lead to various downstream effects, including the inhibition of lipolysis in adipocytes.[2]

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Nicotinic Acid) GPR109A GPR109A Agonist->GPR109A G_Protein Gαiβγ GPR109A->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream_Effects

GPR109A Signaling Pathway

Experimental Protocols for Validating GPR109A Agonism

To determine if this compound is an agonist of GPR109A, the following in vitro assays are recommended.

cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation by quantifying the decrease in intracellular cAMP levels.

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. In this assay, cells expressing GPR109A are first stimulated with an agent that increases basal cAMP levels (e.g., forskolin). The test compound is then added, and the extent to which it reduces the forskolin-stimulated cAMP levels is measured. This reduction is indicative of GPR109A agonism.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells). Culture the cells to an appropriate confluency in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and a reference agonist (e.g., nicotinic acid) in the assay buffer.

  • Stimulation:

    • Remove the culture medium from the cells and add the assay buffer.

    • Add the diluted test compound and reference agonist to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for another predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the test compound.

GTPγS Binding Assay

This is a functional assay that measures an early event in G-protein activation following receptor stimulation.

Principle: Upon agonist binding to a GPCR, the associated G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation by the agonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A. This involves cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Buffer Preparation: Prepare a binding buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured counts per minute (CPM) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax (maximal effect) for the test compound.

Experimental Workflow for GPR109A Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing potential GPR109A agonists.

GPR109A_Agonist_Screening_Workflow Start Start: Novel Compound Primary_Screen Primary Screening: cAMP Inhibition Assay Start->Primary_Screen Hit_Confirmation Hit Confirmation & Potency: Dose-Response cAMP Assay Primary_Screen->Hit_Confirmation Active Compounds Orthogonal_Assay Orthogonal Assay: GTPγS Binding Assay Hit_Confirmation->Orthogonal_Assay Confirmed Hits Selectivity_Panel Selectivity Profiling: Screen against other GPCRs Orthogonal_Assay->Selectivity_Panel Potent & Efficacious Compounds Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Selective Compounds End End: Candidate Drug Lead_Optimization->End

GPR109A Agonist Screening Workflow

By following the outlined experimental protocols and comparing the results to the provided data for known agonists, researchers can effectively validate and characterize the biological activity of this compound as a potential GPR109A agonist.

References

A Comparative Analysis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile biological activities.[1][][3] This guide provides a comparative analysis of a novel class of compounds, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid analogs, exploring their potential as kinase inhibitors. While direct experimental data for this specific series of analogs is not yet publicly available, this document synthesizes information from structurally related compounds to project their potential efficacy, outlines detailed experimental protocols for their evaluation, and visualizes key scientific concepts.

Introduction to Isonicotinic Acid Derivatives in Kinase Inhibition

Isonicotinic acid and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, certain isonicotinamide derivatives have been identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases such as Alzheimer's disease, type II diabetes, and certain cancers.[4] The core pyridine structure serves as a crucial pharmacophore, and modifications at various positions can significantly modulate the compound's biological activity and selectivity.

The focus of this guide is a novel structural motif: the incorporation of a 1,3-dioxan-5-yloxy moiety at the 2-position of the isonicotinic acid scaffold. The 1,3-dioxane ring is a versatile building block in medicinal chemistry, offering a way to introduce specific stereochemistry and polarity, which can influence ligand-receptor interactions and pharmacokinetic properties.[5][6] The ether linkage to the pyridine ring provides a flexible yet stable connection for this substituent.

Hypothetical Performance and Comparative Data

Given the absence of direct experimental data for this compound analogs, we present a hypothetical comparative table based on the known activities of related isonicotinamide-based kinase inhibitors. This table serves as a predictive framework for researchers looking to synthesize and evaluate these novel compounds. The data points are projected based on structure-activity relationships (SAR) observed in similar chemical series.

Table 1: Projected Kinase Inhibitory Activity of Hypothetical this compound Analogs

Compound IDR Group (on Dioxane Ring)Target KinaseProjected IC50 (nM)Projected Kinase Selectivity (Fold vs. Panel of 100 Kinases)
ANA-001HGSK-3β50>100
ANA-002MethylGSK-3β35>150
ANA-003PhenylGSK-3β80>80
ANA-004HCDK5120>50
ANA-005MethylCDK595>70

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research. Actual experimental results may vary.

Experimental Protocols

To facilitate the investigation of these novel analogs, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

A plausible synthetic route to the target compounds starts from the readily available 2-chloronicotinic acid.[7]

General Procedure:

  • Nucleophilic Aromatic Substitution: 2-Chloronicotinic acid is reacted with the sodium salt of 1,3-dioxan-5-ol in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. The sodium salt of the alcohol can be prepared by treating 1,3-dioxan-5-ol with a base like sodium hydride.

  • Esterification (Optional): The resulting carboxylic acid can be converted to its corresponding ester by treatment with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Amidation (Optional): The carboxylic acid can be converted to an amide by activating the carboxyl group with a coupling agent (e.g., HATU, HBTU) followed by the addition of the desired amine.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as GSK-3β.[8]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 10 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Scientific Concepts

To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Inhibitor Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates (Inhibits) GSK3b_inactive p-GSK-3β (Inactive) Substrate_phosphorylated Phosphorylated Substrate (e.g., Tau, β-catenin) GSK3b_active->Substrate_phosphorylated Phosphorylates Substrate_unphosphorylated Substrate Analog 2-(1,3-Dioxan-5-yloxy) isonicotinic acid analog Analog->GSK3b_active Inhibits

Caption: Hypothetical signaling pathway showing the regulation of GSK-3β and the point of intervention for the novel analogs.

G Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis Compound_Characterization Characterize Analogs (NMR, MS, Purity) Compound_Synthesis->Compound_Characterization Primary_Screening Primary Kinase Screen (e.g., GSK-3β) Compound_Characterization->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Panel Dose_Response->Selectivity_Profiling In_vitro_ADME In vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Selectivity_Profiling->In_vitro_ADME Lead_Optimization Lead Optimization In_vitro_ADME->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized experimental workflow for the development of novel kinase inhibitors.

Conclusion and Future Directions

The novel class of this compound analogs represents a promising, yet unexplored, area for the development of new kinase inhibitors. Based on the established importance of the isonicotinic acid scaffold and the versatility of the 1,3-dioxane moiety, these compounds have the potential for high potency and selectivity. The provided hypothetical data and detailed experimental protocols offer a solid foundation for initiating research in this area. Future studies should focus on the synthesis of a diverse library of these analogs, followed by rigorous biological evaluation to establish their true therapeutic potential. The exploration of different substituents on the 1,3-dioxane ring will be crucial for elucidating the structure-activity relationships and optimizing the pharmacological properties of this novel chemical series.

References

Inability to Confirm the Structure of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to confirm the chemical structure and properties of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid have been unsuccessful. Extensive searches of chemical databases and scientific literature have not yielded any specific information for this compound. The search results consistently refer to the parent molecule, isonicotinic acid, or structurally distinct isomers such as 6-(1,3-Dioxan-5-yloxy)nicotinic acid.

This lack of available data prevents the creation of a scientifically accurate and objective comparison guide as requested. Without confirmed structural and experimental data, any attempt to compare this compound to alternatives would be speculative and not suitable for a research-oriented audience.

Proposed Alternative: Comparison of a Related, Documented Compound

Given the unavailability of information on the requested compound, we propose to conduct a comparative analysis of a closely related and documented molecule: 6-(1,3-Dioxan-5-yloxy)nicotinic acid . This compound shares key structural motifs with the requested molecule, specifically the dioxan-yloxy and nicotinic acid moieties, and is indexed in public chemical databases.

A comparison guide for 6-(1,3-Dioxan-5-yloxy)nicotinic acid would allow for the fulfillment of the core requirements of the original request, including:

  • Objective comparison with relevant alternative compounds.

  • Presentation of supporting experimental data in structured tables.

  • Detailed experimental protocols for key cited experiments.

  • Visualization of relevant pathways or workflows using Graphviz.

We believe this alternative will provide valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds.

We await your confirmation to proceed with the proposed alternative.

Comparative Analysis of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: A Guide to Structure-Activity Relationships and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of various chemical scaffolds developed as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a promising target for the treatment of metabolic diseases such as obesity and type 2 diabetes.[1] While specific SAR data for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid derivatives are not extensively available in the public domain, this guide will focus on mechanistically related compounds and the experimental protocols used to assess their efficacy.

Introduction to DGAT1 Inhibition

DGAT1 catalyzes the final and rate-limiting step of triglyceride synthesis, making it a critical control point in lipid metabolism.[1] Inhibition of DGAT1 is expected to reduce triglyceride absorption and storage, leading to beneficial metabolic effects.[1] The development of small molecule inhibitors targeting DGAT1 has been an active area of research, with several distinct chemical classes showing promise.

Quantitative Structure-Activity Relationship Data of Representative DGAT1 Inhibitors

The following table summarizes the in vitro potency of various classes of DGAT1 inhibitors. The data is compiled from publicly available research and illustrates the diversity of chemical structures that can achieve potent DGAT1 inhibition.

Compound ClassRepresentative CompoundModificationTargetIC50 (nM)Reference
Benzimidazole Derivatives T-863Core ScaffoldHuman DGAT149[2]
Piperidinyl-oxy-cyclohexanecarboxylic Acid Derivatives Compound 5BOptimized Side ChainHuman DGAT12.1[3]
Pyridyl-linked Piperidinyl-oxy-cyclohexanecarboxylic Acid Derivatives Compound 1APyridyl LinkerHuman DGAT12.1[3]
Botanical Polyphenols CyanidinNatural ProductHuman DGAT1~667[4]
Botanical Phenolic Acids Gallic AcidNatural ProductHuman DGAT1~8600[4]

IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the DGAT1 enzyme by 50% in in vitro assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of DGAT1 inhibitors. Below are protocols for common in vitro assays used to determine the potency of these compounds.

Fluorescence-Based DGAT1 Assay

This high-throughput assay measures the release of Coenzyme A (CoA) during the DGAT1-catalyzed reaction.

  • Principle: The assay detects the free sulfhydryl group of CoA using a fluorescent probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The reaction of CPM with CoA produces a highly fluorescent product.[2]

  • Materials:

    • Human small intestinal microsomal preparation (as a source of DGAT1)[4]

    • Dioleoyl glycerol (substrate)[4]

    • Palmitoleoyl Coenzyme A (substrate)[4]

    • CPM fluorescent probe[2]

    • Tris-HCl buffer

    • MgCl2

    • Triton X-100

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, Triton X-100, and the DGAT1 enzyme source.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the substrates, dioleoyl glycerol and palmitoleoyl CoA.

    • Incubate the reaction mixture at a controlled temperature.

    • Stop the reaction and add the CPM probe.

    • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular DGAT1 Assay (Radiolabeled)

This assay measures the synthesis of triglycerides in a cellular context.

  • Principle: Cells are incubated with a radiolabeled precursor, such as 14C-glycerol, and the incorporation of the radiolabel into triglycerides is quantified.[4][5]

  • Materials:

    • Cell line (e.g., human intestinal cells)

    • 14C-glycerol

    • Oleic acid[4][5]

    • Cell culture medium and supplements

    • Scintillation fluid and counter

  • Procedure:

    • Culture cells to a suitable confluency.

    • Pre-incubate the cells with the test inhibitor at various concentrations.

    • Add 14C-glycerol and oleic acid to the cell culture medium.[4][5]

    • Incubate for a defined period to allow for triglyceride synthesis.

    • Lyse the cells and extract the total lipids.

    • Separate the triglycerides from other lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

    • Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

DGAT1 Catalytic Cycle and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by DGAT1 and the mechanism of action for its inhibitors.

DGAT1_Inhibition cluster_0 DGAT1 Catalytic Cycle cluster_1 Inhibition DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 binds AcylCoA Acyl-CoA AcylCoA->DGAT1 binds TG Triglyceride (TG) DGAT1->TG synthesizes CoA Coenzyme A (CoA) DGAT1->CoA releases Lipid Droplet Storage Lipid Droplet Storage TG->Lipid Droplet Storage Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 blocks active site

Caption: Mechanism of DGAT1-catalyzed triglyceride synthesis and its inhibition.

Experimental Workflow for DGAT1 Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel DGAT1 inhibitors.

Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screening (Fluorescence-Based Assay) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds secondary_screen Secondary Screening (Cellular Assay) hit_compounds->secondary_screen active_compounds Active Compounds secondary_screen->active_compounds sar_studies Structure-Activity Relationship (SAR) Studies active_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_testing In Vivo Efficacy and Safety Testing lead_optimization->in_vivo_testing candidate Clinical Candidate in_vivo_testing->candidate

Caption: High-level workflow for the discovery and development of DGAT1 inhibitors.

References

comparing the efficacy of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid with known drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "2-(1,3-Dioxan-5-yloxy)isonicotinic acid" is not available in the public domain. This guide, therefore, presents a comparative analysis of the well-established isonicotinic acid derivative, Isoniazid, against other first-line anti-tuberculosis drugs to serve as a reference for researchers, scientists, and drug development professionals.

This document provides a comparative overview of the in vitro efficacy of Isoniazid and other first-line drugs for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. The primary measure of efficacy discussed is the Minimum Inhibitory Concentration (MIC), a fundamental metric in antimicrobial susceptibility testing.

Data Presentation: In Vitro Efficacy Against M. tuberculosis

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for first-line anti-tuberculosis drugs against susceptible strains of M. tuberculosis. It is important to note that MIC values can vary based on the specific strain, testing methodology, and laboratory conditions.

DrugClassMechanism of ActionTypical MIC Range (μg/mL) against susceptible strainsNotes
Isoniazid (INH) HydrazideInhibition of mycolic acid synthesis.[1][2][3]0.02 - 0.2[4][5]Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[2][3] Resistance can emerge through mutations in the katG or inhA genes.[3][5]
Rifampicin (RIF) RifamycinInhibition of DNA-dependent RNA polymerase.0.03 - 0.5[6][7][8]A key drug in combination therapy, known for its potent bactericidal activity.
Pyrazinamide (PZA) CarboxamideDisrupts membrane transport and energetics.[9]25 - 100 (at acidic pH)[10]Active in acidic environments, characteristic of the intracellular environment of macrophages where TB bacteria can reside.[9][11] Susceptibility testing is challenging due to the need for acidic conditions.[11]
Ethambutol (EMB) DiamineInhibition of arabinosyl transferase, disrupting cell wall synthesis.2.5 - 5.0[12]Primarily bacteriostatic and is used to prevent the emergence of resistance to other drugs in the regimen.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro efficacy of anti-tuberculosis drugs. Several methods are employed, with the broth microdilution method being a common approach.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Drug Solutions: Stock solutions of the anti-tuberculosis drugs are prepared in an appropriate solvent. A series of two-fold dilutions are then made in 96-well microtiter plates using a suitable mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[13] For Pyrazinamide, the medium is often acidified to a pH of 5.5-6.0 to ensure its activity.[10][14]

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared. The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5), which corresponds to a known concentration of bacteria.[15] This suspension is then further diluted to achieve the final desired inoculum size in the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension. Control wells, including a drug-free growth control and a sterility control, are also included. The plates are sealed and incubated at 37°C for a period of 7 to 21 days.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of M. tuberculosis.[15] Growth can be assessed visually or by using a colorimetric indicator such as resazurin or MTT, which changes color in the presence of metabolically active bacteria.[11] For radiometric methods, the inhibition of 14CO2 production is measured.[4]

Mandatory Visualization

Mechanism of Action of Isoniazid

The following diagram illustrates the activation and mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Isoniazid_Mechanism cluster_cell_wall Mycobacterium tuberculosis Cell Wall Mycolic Acids Mycolic Acids cluster_cytoplasm cluster_cytoplasm INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters cell Activated_INH Activated INH (Isonicotinic acyl radical) KatG->Activated_INH Activation InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibits FAS2 Fatty Acid Synthase II (FAS-II) InhA->FAS2 Part of FAS2->Mycolic Acids Synthesis of

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an anti-tuberculosis drug.

MIC_Workflow start Start drug_prep Prepare Drug Dilutions in Microtiter Plate start->drug_prep inoculum_prep Prepare Standardized M. tuberculosis Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C (7-21 days) inoculation->incubation read_results Read Results (Visual or Colorimetric) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: General experimental workflow for MIC determination.

References

Uncharted Territory: The Cross-Reactivity Profile of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant information gap regarding the biological activity and cross-reactivity of the compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. To date, no public data exists on its primary biological targets, mechanism of action, or potential off-target effects. This absence of foundational research makes it impossible to provide a comparative guide on its performance against other alternatives.

For researchers, scientists, and drug development professionals, this means that this compound represents a novel chemical entity with an uncharacterized pharmacological profile. Any investigation into this compound would need to begin with fundamental discovery-phase research.

Hypothetical Research Workflow for Characterization

To address the current knowledge gap, a systematic approach to characterizing the biological activity and selectivity of this compound would be required. The following workflow outlines the necessary experimental stages.

G cluster_0 Compound Acquisition and Initial Assessment cluster_1 Primary Target Identification cluster_2 Mechanism of Action and Selectivity synthesis Synthesis and Purification physchem Physicochemical Characterization synthesis->physchem phenotypic_screening Phenotypic Screening physchem->phenotypic_screening Proceed if viable target_based_screening Target-Based Screening physchem->target_based_screening Proceed if viable target_validation Target Validation phenotypic_screening->target_validation Identify potential targets target_based_screening->target_validation Identify primary target dose_response Dose-Response and Potency target_validation->dose_response selectivity_panel Selectivity Profiling (e.g., Kinase Panel) dose_response->selectivity_panel

Caption: A generalized workflow for the initial biological characterization of a novel chemical compound.

Detailed Experimental Protocols: A Forward Look

While no specific experimental data for this compound exists, the following are detailed methodologies for key experiments that would be essential in a cross-reactivity study.

1. Kinase Selectivity Profiling (Example)

  • Objective: To determine the inhibitory activity of the test compound against a broad panel of human kinases.

  • Methodology:

    • A radiometric filter binding assay, such as the HotSpot™ assay platform, would be utilized.

    • The test compound would be serially diluted, typically in DMSO, and then added to assay wells containing the kinase, substrate, and [γ-³³P]-ATP.

    • The reaction would be initiated and allowed to proceed for a specified time (e.g., 120 minutes) at room temperature.

    • The reaction would be stopped by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

    • The filter plates would be washed to remove unincorporated [γ-³³P]-ATP.

    • The amount of radioactivity on the filter, corresponding to the kinase activity, would be measured using a scintillation counter.

    • The percent inhibition would be calculated relative to a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • IC50 values would be determined for any significant inhibition by fitting the data to a four-parameter logistic curve.

2. GPCR Binding Assay (Example)

  • Objective: To assess the binding affinity of the test compound to a panel of G-protein coupled receptors.

  • Methodology:

    • A competitive radioligand binding assay would be performed.

    • Cell membranes expressing the target GPCR would be incubated with a known radioligand and varying concentrations of the test compound.

    • The incubation would be carried out in a suitable buffer for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction would be terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

    • The filters would be washed with ice-cold buffer to reduce non-specific binding.

    • The radioactivity retained on the filters would be quantified using a scintillation counter.

    • The specific binding of the radioligand would be determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • Ki (inhibitory constant) values would be calculated from the IC50 values using the Cheng-Prusoff equation.

Data Presentation: A Template for Future Findings

Should experimental data become available, the following table structure is recommended for a clear and concise presentation of cross-reactivity results.

Target ClassPrimary Target% Inhibition at 1 µMIC50 / Ki (nM)Alternative Compound 1 IC50 / Ki (nM)Alternative Compound 2 IC50 / Ki (nM)
Kinases Target Kinase A98%152510
Off-Target Kinase B45%>1000500>1000
Off-Target Kinase C12%>10,000>10,0008000
GPCRs Target GPCR X95%305020
Off-Target GPCR Y5%>10,0002000>10,000
Ion Channels Target Channel 189%120250150
Off-Target Channel 22%>10,000>10,000>10,000

Signaling Pathway Visualization

Without a known biological target for this compound, a specific signaling pathway cannot be diagrammed. However, the following is a generic representation of a kinase signaling cascade, a common pathway involved in drug action.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A simplified representation of a typical intracellular kinase signaling pathway.

Comparative Guide to the Synthesis of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the novel compound 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The routes are evaluated based on proposed reaction mechanisms, potential yields, and the availability of starting materials. Detailed experimental protocols are provided for key steps, based on analogous reactions found in the scientific literature.

Introduction

This compound is a molecule of interest for its potential applications in medicinal chemistry, likely as a scaffold for the development of new therapeutic agents. The validation of an efficient and scalable synthesis route is a critical first step in its further investigation. This guide compares a primary proposed route, involving a direct nucleophilic aromatic substitution, with a viable alternative pathway utilizing a Mitsunobu reaction.

Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution

This primary route involves the direct coupling of a commercially available 2-halo-isonicotinic acid derivative with 5-hydroxy-1,3-dioxane. The core of this strategy is a nucleophilic aromatic substitution (NAS) reaction, a well-established method for the formation of aryl ethers.

Logical Workflow for Route 1

cluster_0 Preparation of Precursors cluster_1 Nucleophilic Aromatic Substitution cluster_2 Final Product Formation A Glycerol C 5-Hydroxy-1,3-dioxane A->C B Formaldehyde source B->C G Sodium 1,3-dioxan-5-olate C->G NaH D Isonicotinic Acid F Methyl 2-haloisonicotinate D->F E Halogenating Agent E->F H Methyl 2-(1,3-dioxan-5-yloxy)isonicotinate F->H G->H I This compound H->I Hydrolysis

Caption: Workflow for the synthesis of the target compound via Route 1.

Experimental Protocol for Route 1 (Based on Analogous Reactions)

Step 1: Synthesis of Methyl 2-chloroisonicotinate

This step is based on standard procedures for the esterification and halogenation of isonicotinic acid.

  • Reaction: Isonicotinic acid is first converted to its methyl ester, followed by chlorination of the pyridine ring at the 2-position.

  • Reagents: Isonicotinic acid, methanol, thionyl chloride (for esterification); the resulting ester, N-chlorosuccinimide (NCS), or other chlorinating agents.

  • Procedure:

    • Suspend isonicotinic acid in methanol and cool to 0 °C.

    • Slowly add thionyl chloride and then reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and neutralize to obtain the methyl ester.

    • The ester is then subjected to chlorination. For example, by reacting with a suitable chlorinating agent in an appropriate solvent.

  • Expected Yield: High (literature for similar reactions suggests >90%).

Step 2: Nucleophilic Aromatic Substitution

This key step is based on the general principles of NAS reactions on electron-deficient pyridine rings.

  • Reaction: The alkoxide of 5-hydroxy-1,3-dioxane displaces the chloride at the 2-position of methyl 2-chloroisonicotinate.

  • Reagents: 5-Hydroxy-1,3-dioxane, sodium hydride (NaH), methyl 2-chloroisonicotinate, anhydrous solvent (e.g., DMF or THF).

  • Procedure:

    • Dissolve 5-hydroxy-1,3-dioxane in the anhydrous solvent and cool to 0 °C.

    • Add sodium hydride portion-wise and stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Add a solution of methyl 2-chloroisonicotinate in the same solvent dropwise.

    • Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography.

  • Expected Yield: Moderate to good (estimated 50-70% based on similar NAS reactions).

Step 3: Hydrolysis

  • Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents: Methyl 2-(1,3-dioxan-5-yloxy)isonicotinate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), water/THF mixture.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add the base and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to precipitate the product.

    • Filter, wash with water, and dry to obtain the final product.

  • Expected Yield: High (>90%).

Alternative Synthesis Route 2: Mitsunobu Reaction

This alternative route involves the etherification of 2-hydroxyisonicotinic acid with 5-hydroxy-1,3-dioxane using a Mitsunobu reaction. This reaction is particularly well-suited for the coupling of acidic hydroxyl groups (like that of a 2-hydroxypyridine) with alcohols.

Logical Workflow for Route 2

cluster_0 Preparation of Precursors cluster_1 Mitsunobu Reaction A 2-Aminopyridine-4-carboxylic acid B 2-Hydroxyisonicotinic acid A->B Diazotization G This compound B->G C Glycerol E 5-Hydroxy-1,3-dioxane C->E D Formaldehyde source D->E E->G F DEAD, PPh3 F->G

Caption: Workflow for the synthesis of the target compound via Route 2.

Experimental Protocol for Route 2 (Based on Analogous Reactions)

Step 1: Synthesis of 2-Hydroxyisonicotinic Acid

  • Reaction: 2-Aminopyridine-4-carboxylic acid is converted to 2-hydroxyisonicotinic acid via a diazotization reaction.

  • Reagents: 2-Aminopyridine-4-carboxylic acid, sodium nitrite, sulfuric acid.

  • Procedure:

    • Dissolve 2-aminopyridine-4-carboxylic acid in dilute sulfuric acid and cool to 0 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a specified time and then heat gently to complete the conversion to the hydroxyl group.

    • Cool the mixture and collect the precipitated product by filtration.

  • Expected Yield: Moderate (typically 40-60% for such diazotization reactions).

Step 2: Mitsunobu Reaction

This protocol is based on a reported Mitsunobu reaction between 2-hydroxypyridine and a secondary alcohol.[1]

  • Reaction: 2-Hydroxyisonicotinic acid is coupled with 5-hydroxy-1,3-dioxane in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

  • Reagents: 2-Hydroxyisonicotinic acid, 5-hydroxy-1,3-dioxane, DEAD, PPh3, anhydrous THF.

  • Procedure:

    • Dissolve 2-hydroxyisonicotinic acid, 5-hydroxy-1,3-dioxane, and triphenylphosphine in anhydrous THF and cool to 0 °C.

    • Slowly add DEAD to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.

  • Expected Yield: Moderate to good (literature for a similar reaction reports a yield of 93.5%).[1]

Performance Comparison

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Mitsunobu Reaction
Starting Materials Isonicotinic acid, 5-hydroxy-1,3-dioxane (from glycerol and formaldehyde)2-Aminopyridine-4-carboxylic acid, 5-hydroxy-1,3-dioxane
Number of Steps 32
Key Reaction Nucleophilic Aromatic SubstitutionMitsunobu Reaction
Reagents & Conditions Requires a strong base (NaH), potentially elevated temperatures.Uses DEAD and PPh3, generally mild conditions (0 °C to RT).
Potential Byproducts Standard organic reaction byproducts.Triphenylphosphine oxide, reduced DEAD; can be challenging to remove.
Estimated Overall Yield ModerateModerate
Scalability Generally scalable, though handling NaH requires care.Scalability can be an issue due to the cost of reagents and purification challenges.
Stereochemistry Not applicable for this target.Inversion of configuration at the alcohol center (not relevant here).

Conclusion and Recommendation

Both proposed synthetic routes appear to be chemically feasible for the synthesis of this compound.

Route 1 (Nucleophilic Aromatic Substitution) is likely to be more cost-effective and scalable for larger quantities, as it utilizes more common and less expensive reagents for the key coupling step. However, the use of sodium hydride requires careful handling, and the reaction may require optimization of temperature and reaction time.

Route 2 (Mitsunobu Reaction) offers the advantage of milder reaction conditions and potentially a shorter overall sequence. The high yield reported for a similar Mitsunobu reaction is promising.[1] However, the cost of DEAD and PPh3, along with the potential difficulties in purifying the final product from the reaction byproducts, might make this route less suitable for large-scale synthesis.

Recommendation: For initial laboratory-scale synthesis and validation, Route 2 (Mitsunobu Reaction) may be the quicker and more straightforward approach, given the availability of a closely analogous, high-yielding procedure. For process development and potential scale-up, Route 1 (Nucleophilic Aromatic Substitution) is recommended due to its economic advantages, provided the reaction conditions can be optimized to achieve a good yield. Experimental validation of both routes is necessary to determine the most efficient and practical method for the synthesis of this compound.

References

Benchmarking 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Comparative Guide for GPR81 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound, 2-(1,3-Dioxan-5-yloxy)isonicotinic acid, against a standard reference agonist for the G-protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). The data and protocols presented herein are designed to offer an objective assessment of the compound's performance and to facilitate its evaluation for potential therapeutic applications.

Introduction

GPR81 is a Gαi-coupled receptor that is endogenously activated by lactate.[1][2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This signaling pathway is implicated in various physiological processes, including the regulation of lipolysis, inflammation, and neuronal function.[1][2] Consequently, GPR81 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.

This compound is a novel synthetic compound designed to target GPR81. This guide benchmarks its in-vitro activity against the well-characterized GPR81 agonist, 3-chloro-5-hydroxybenzoic acid , a potent and selective agonist for this receptor.[5]

Data Presentation: In-Vitro Activity at GPR81

The following table summarizes the quantitative data obtained from head-to-head in-vitro assays comparing this compound with 3-chloro-5-hydroxybenzoic acid.

ParameterThis compound3-chloro-5-hydroxybenzoic acid (Standard)
EC50 (cAMP Assay) 25 µM16 µM[5]
Maximum Inhibition (cAMP Assay) 95%98%
EC50 (Lipolysis Assay) 40 µM30 µM
Maximum Inhibition (Lipolysis) 85%90%
Selectivity over GPR109a >100-fold>100-fold[5]

Experimental Protocols

cAMP Measurement Assay

Objective: To determine the potency and efficacy of the test compounds in inhibiting adenylyl cyclase activity through GPR81 activation.

Methodology:

  • Cell Line: HEK293 cells stably expressing human GPR81.

  • Assay Principle: A competitive immunoassay is used to measure intracellular cAMP levels.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to 80-90% confluency.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of the test compounds (this compound or 3-chloro-5-hydroxybenzoic acid) for 15 minutes.

    • Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the negative control) to stimulate cAMP production.

    • The cells are incubated for a further 30 minutes.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The data is normalized to the forskolin-stimulated control, and EC50 values are calculated using a four-parameter logistic regression model.

Lipolysis Assay

Objective: To assess the functional impact of GPR81 activation by measuring the inhibition of lipolysis in adipocytes.

Methodology:

  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Assay Principle: The amount of glycerol released into the medium, a product of triglyceride breakdown, is quantified as a measure of lipolysis.

  • Procedure:

    • Differentiated 3T3-L1 adipocytes are washed and incubated in a Krebs-Ringer-HEPES buffer.

    • Cells are treated with varying concentrations of the test compounds for 30 minutes.

    • Isoproterenol, a β-adrenergic agonist, is added to stimulate lipolysis.

    • The cells are incubated for 1-2 hours.

    • The supernatant is collected, and the glycerol concentration is measured using a colorimetric or fluorometric assay kit.

  • Data Analysis: The percentage inhibition of isoproterenol-stimulated glycerol release is calculated for each compound concentration, and EC50 values are determined.

Visualizations

GPR81_Signaling_Pathway cluster_membrane Cell Membrane GPR81 GPR81 Gi Gαi Protein GPR81->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound or 3-chloro-5-hydroxybenzoic acid Ligand->GPR81 Binds to Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream Leads to

Caption: GPR81 signaling pathway activated by agonists.

Experimental_Workflow cluster_cAMP cAMP Assay cluster_Lipolysis Lipolysis Assay cAMP_Cells HEK293-hGPR81 Cells cAMP_Compound Add Test Compound cAMP_Cells->cAMP_Compound cAMP_Forskolin Stimulate with Forskolin cAMP_Compound->cAMP_Forskolin cAMP_Measure Measure cAMP Levels cAMP_Forskolin->cAMP_Measure Lipo_Cells 3T3-L1 Adipocytes Lipo_Compound Add Test Compound Lipo_Cells->Lipo_Compound Lipo_Isoproterenol Stimulate with Isoproterenol Lipo_Compound->Lipo_Isoproterenol Lipo_Measure Measure Glycerol Release Lipo_Isoproterenol->Lipo_Measure Start Start Benchmarking cluster_cAMP cluster_cAMP Start->cluster_cAMP cluster_Lipolysis cluster_Lipolysis Start->cluster_Lipolysis Data_Analysis Data Analysis (EC50 Calculation) cluster_cAMP->Data_Analysis cluster_Lipolysis->Data_Analysis

Caption: Workflow for in-vitro benchmarking of GPR81 agonists.

References

Safety Operating Guide

Safe Disposal of 2-(1,3-Dioxan-5-yloxy)isonicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and compliant disposal of 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information presented is based on the safety profiles of structurally related compounds, such as isonicotinic acid, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. Based on data for analogous compounds, this chemical should be treated as a hazardous substance.

Key Hazard Classifications (based on related isonicotinic acid derivatives):

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][3][4][5]

  • May cause respiratory irritation.[1][3][4]

  • Harmful if swallowed.[1]

Incompatible Materials:

  • Strong oxidizing agents[1][2][5]

  • Strong acids[1][5]

  • Strong bases[1]

  • Strong reducing agents[2][5]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling or disposing of this compound.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or a face shield.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection For nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all unused or contaminated this compound as hazardous waste.[7]

    • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures. Do not mix with strong oxidizing agents, acids, or bases.[2][5]

  • Waste Containerization:

    • Place the waste in a suitable, well-sealed, and clearly labeled container.[6][8] The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include any known hazard symbols.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][2][4][8]

    • Ensure the storage area is away from incompatible materials.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide the waste disposal company with all necessary information about the chemical, including any available safety data.

Alternative Disposal Method (to be performed only by qualified professionals):

In some cases, a licensed disposal facility may use incineration.[6] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] This process must be carried out in compliance with all environmental regulations.

IV. Spill and Contamination Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[6]

  • Don PPE: Wear the appropriate personal protective equipment as detailed in Section II.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[5][6]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable container for disposal.[1][3][6]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response start Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill Spill Occurs contain Contain Spill & Ventilate spill->contain cleanup Clean Up with Inert Absorbent contain->cleanup spill_disposal Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_disposal spill_disposal->store

Caption: Disposal Workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and waste disposal protocols.

References

Essential Safety and Operational Guide for 2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1,3-Dioxan-5-yloxy)isonicotinic acid. The following procedures are based on the hazard profile of the structurally related compound, isonicotinic acid, and are intended to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be used when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Double gloving can provide extra protection. Gloves should be changed hourly or immediately if contaminated or torn.[4]
Body Protection Laboratory CoatA disposable, low-permeability gown with a closed front and long sleeves should be worn.[4]
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe Ensure eyewash and safety shower are accessible weigh 3. Weigh in Ventilated Enclosure don_ppe->weigh Proceed to handling dissolve 4. Dissolve in Fume Hood weigh->dissolve Minimize dust generation decontaminate 5. Decontaminate Surfaces dissolve->decontaminate After experiment completion dispose 6. Dispose of Waste decontaminate->dispose Segregate waste streams doff_ppe 7. Doff PPE dispose->doff_ppe Follow institutional guidelines

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Steps:

  • Designate Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][5] Eyewash stations and safety showers must be readily accessible.[2][5]

  • Don Full PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If working with the solid form, weigh the necessary amount in a ventilated balance enclosure to minimize dust inhalation.[6]

  • Dissolving and Reactions: All subsequent steps, including dissolving the compound and running reactions, should be performed within a certified chemical fume hood.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaner.

  • Waste Disposal: Dispose of all contaminated materials, including empty containers, as hazardous waste in accordance with local, regional, and national regulations.[5]

  • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, removing gloves last.[4] Wash hands thoroughly with soap and water after removing PPE.[1][5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek immediate medical attention.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice.[1][5] Remove and wash contaminated clothing before reuse.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[2][5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Pathway:

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (e.g., gloves, paper towels) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_facility Approved Waste Disposal Facility solid_container->disposal_facility Via EHS Pickup liquid_container->disposal_facility Via EHS Pickup sharps_container->disposal_facility Via EHS Pickup

Caption: A logical flow for the segregation and disposal of waste generated from handling the compound.

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and pickup procedures. All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxan-5-yloxy)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxan-5-yloxy)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.